4-Bromobenzaldehyde tosylhydrazone
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBUIWCUYKVNL-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-bromobenzaldehyde tosylhydrazone chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity profile of 4-bromobenzaldehyde tosylhydrazone , a versatile bifunctional building block in organic synthesis.
CAS Registry Number: 19350-68-6 Molecular Formula: C₁₄H₁₃BrN₂O₂S Molecular Weight: 353.23 g/mol [1]
Executive Summary
4-Bromobenzaldehyde tosylhydrazone is a dual-functional reagent widely utilized in advanced organic synthesis. It serves as a stable precursor for diazo compounds (via the Bamford-Stevens reaction) and as a coupling partner in palladium-catalyzed cross-coupling reactions . Its structural uniqueness lies in its orthogonality: it possesses a reactive hydrazone core capable of generating metal-carbenes, while retaining an aryl bromide moiety available for traditional cross-coupling (e.g., Suzuki-Miyaura), making it an ideal scaffold for divergent synthesis in drug discovery.
Physical & Chemical Characterization[2][3][4][5][6][7][8]
The compound typically presents as a white to off-white crystalline solid.[1][2][3] Unlike the unstable diazo compounds it generates in situ, the tosylhydrazone is shelf-stable, allowing for safer handling of carbene equivalents.
Table 1: Physicochemical Properties
| Property | Data | Notes |
| Appearance | White crystalline solid | Stable at room temperature.[1][2][3][4] |
| Melting Point | 172.0 – 176.0 °C | Distinct from the aldehyde precursor (55-58 °C). |
| Solubility | Soluble in DMSO, DMF, MeOH, Dioxane | Limited solubility in non-polar hydrocarbons (Hexanes). |
| ¹H NMR (DMSO-d₆) | δ 2.36 (s, 3H, CH₃), 7.4-7.9 (m, Ar-H), 7.95 (s, 1H, CH=N), 11.45 (s, 1H, NH) | Diagnostic singlet at ~7.95 ppm (imine) and broad singlet >11 ppm (NH). |
| Stability | Moisture sensitive (slow hydrolysis) | Store under inert atmosphere (Argon/Nitrogen) at 4°C. |
Synthesis Protocol
The synthesis is a condensation reaction between 4-bromobenzaldehyde and p-toluenesulfonyl hydrazide. This reaction is generally acid-catalyzed and driven to completion by the precipitation of the product or removal of water.
Reagents & Conditions
-
Substrates: 4-Bromobenzaldehyde (1.0 equiv), p-Toluenesulfonyl hydrazide (1.0–1.05 equiv).
-
Solvent: Methanol or Ethanol (0.5 M).
-
Catalyst: Glacial Acetic Acid or HCl (cat.[5] 1-5 mol%).
-
Temperature: Reflux (65–80 °C) or Room Temperature (time-dependent).
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 4-bromobenzaldehyde (e.g., 10 mmol) and dissolve in Methanol (20 mL).
-
Addition: Add p-toluenesulfonyl hydrazide (10 mmol) in one portion.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Stir at room temperature for 2–4 hours. A white precipitate typically forms within 30 minutes. (Refluxing for 1 hour ensures completion if precipitation is slow).
-
Work-up: Cool the mixture to 0 °C. Filter the precipitate via vacuum filtration.
-
Purification: Wash the filter cake with cold methanol (2 x 5 mL) and diethyl ether. Dry under high vacuum. Recrystallization from ethanol can be performed if necessary, though crude purity is often >95%.
Figure 1: Condensation pathway for the synthesis of the tosylhydrazone scaffold.
Reactivity Profile & Mechanistic Pathways[11][12]
This compound acts as a "chemical chameleon," capable of reacting through three distinct mechanistic pathways depending on the reagents used.
Path A: Bamford-Stevens Reaction (Diazo/Carbene Generation)
Under basic conditions, the tosylhydrazone deprotonates to form a diazo intermediate.
-
Aprotic Solvents (Thermal): The diazo species decomposes to a carbene , which can undergo cyclopropanation (with alkenes) or C-H insertion.
-
Protic Solvents: The diazo species is protonated to a diazonium ion, which loses nitrogen to form a carbocation , leading to alkenes via elimination or ethers via nucleophilic trapping.
Path B: Pd-Catalyzed Cross-Coupling (Barluenga/Valdés Reaction)
This is the most critical application in modern drug discovery. The tosylhydrazone acts as a nucleophile (via the diazo species) reacting with an external aryl halide catalyzed by Palladium.
-
Mechanism: Oxidative addition of Ar-X to Pd(0) → Formation of Pd-Carbene complex → Migratory insertion of Aryl group → Beta-hydride elimination.
-
Outcome: Formation of 1,1-disubstituted alkenes (e.g., 1-(4-bromophenyl)-1-arylethylene).
Path C: Orthogonal Suzuki-Miyaura Coupling
The C–Br bond on the aromatic ring remains intact during hydrazone formation. This allows researchers to perform Suzuki coupling on the hydrazone to modify the aromatic core before triggering the hydrazone reactivity, or vice versa.
Figure 2: Divergent reactivity profile showing orthogonal reaction pathways.
Applications in Drug Discovery
Scaffold Construction
-
Pyrazoles: Reaction with alkynes or beta-keto esters.
-
Indazoles: Intramolecular cyclization strategies utilizing the aryl bromide moiety (e.g., via benzyne intermediates or Buchwald-Hartwig amination followed by condensation).
-
Bioisosteres: Synthesis of styrene derivatives which serve as rigid linkers in kinase inhibitors.
Experimental Protocol: Pd-Catalyzed Cross-Coupling
To synthesize 1-(4-bromophenyl)-1-phenylethylene:
-
Setup: In a glovebox or under Argon, combine 4-bromobenzaldehyde tosylhydrazone (1.0 equiv), Bromobenzene (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).
-
Base: Add LiOtBu (2.2 equiv).
-
Solvent: Add 1,4-Dioxane (degassed).
-
Reaction: Heat to 90 °C for 8–12 hours.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Safety & Handling
-
Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle with gloves and in a fume hood.
-
Explosion Hazard: While tosylhydrazones are safer than isolated diazo compounds, they still generate nitrogen gas upon decomposition. Do not heat in a sealed vessel without pressure relief.
-
Storage: Store in a cool, dry place. Decomposition is indicated by a yellow/orange discoloration (formation of azines or diazo species).
References
-
Synthesis & Properties: Bogas, E. (2005).[6] The Alkylation of Aryl Aldehyde Tosylhydrazones. University of Tennessee, Knoxville. (Source for MP: 172-176°C).
-
Pd-Catalyzed Coupling (Barluenga): Barluenga, J., et al. (2007). "Pd-Catalyzed Cross-Coupling Reactions with N-Tosylhydrazones". Angewandte Chemie International Edition, 46(30), 5587-5590. Link
-
Bamford-Stevens Reaction: Bamford, W. R., & Stevens, T. S. (1952). "The decomposition of p-toluenesulphonylhydrazones by alkali". Journal of the Chemical Society, 4735-4740. Link
-
Orthogonal Reactivity: Shao, Z., & Zhang, H. (2012). "N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions". Chemical Society Reviews, 41, 560-572. Link
Sources
Technical Whitepaper: Optimized Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
Executive Summary
This technical guide outlines the optimized synthesis of 4-bromobenzaldehyde tosylhydrazone from 4-bromobenzaldehyde and p-toluenesulfonyl hydrazide. This compound serves as a critical intermediate in modern organic synthesis, particularly as a carbene precursor in Bamford-Stevens and Shapiro reactions , and more recently as a coupling partner in Pd-catalyzed cross-coupling reactions (Barluenga coupling).
The protocols detailed below prioritize reproducibility, scalability, and purity. We explore the mechanistic underpinnings of the condensation reaction and provide self-validating characterization steps to ensure downstream success in drug discovery workflows.
Mechanistic Principles
The formation of 4-bromobenzaldehyde tosylhydrazone is a classic nucleophilic addition-elimination reaction (condensation). Understanding the mechanism is vital for troubleshooting incomplete conversions.
Reaction Pathway
The reaction proceeds through the attack of the nucleophilic terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. This reversible process forms a carbinolamine intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the hydrazone.
Key Mechanistic Considerations:
-
Equilibrium: The reaction is an equilibrium process. While the product is thermodynamically favored due to conjugation, removing water (or precipitation of the product) drives the reaction to completion (Le Chatelier's principle).
-
Catalysis: While the reaction can proceed under neutral conditions, a catalytic amount of acid (HCl or Acetic Acid) protonates the carbonyl oxygen, significantly increasing its electrophilicity and accelerating the initial nucleophilic attack.
-
Substituent Effects: The 4-bromo substituent is electron-withdrawing (via induction), making the carbonyl carbon more electrophilic compared to unsubstituted benzaldehyde, generally resulting in faster reaction kinetics.
Visualization: Reaction Mechanism
Figure 1: Acid-catalyzed condensation mechanism converting aldehyde to tosylhydrazone.
Experimental Protocols
Two methods are presented: Method A (Solution Phase) is the industry standard for purity and scale. Method B (Solid State) is a "Green Chemistry" alternative suitable for rapid, small-scale screening.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 4-Bromobenzaldehyde | 185.02 | 1.0 | Limiting Reagent |
| p-Toluenesulfonyl hydrazide | 186.23 | 1.0 - 1.05 | Nucleophile |
| Ethanol (Absolute) | - | Solvent | Medium (Polar Protic) |
| HCl (conc.) | - | Cat. (2-3 drops) | Catalyst |
Method A: Standard Ethanol Reflux (Recommended)
This method relies on the solubility difference between the hot reactants and the cool product to drive isolation.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (10 mmol, 1.85 g) in Ethanol (15-20 mL).
-
Note: Gentle heating may be required to fully dissolve the aldehyde.
-
-
Addition: Add p-toluenesulfonyl hydrazide (10 mmol, 1.86 g) to the solution.
-
Catalysis: Add 2-3 drops of concentrated HCl (or Glacial Acetic Acid).
-
Why? Acid activates the carbonyl. Without it, the reaction may stall at the intermediate stage.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 1–3 hours .
-
Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot (high R_f) should disappear.
-
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The product should precipitate as a white to off-white crystalline solid.
-
Optimization: If no precipitate forms, cool further in an ice bath (0°C) for 30 minutes.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde or colored impurities.
-
Drying: Dry the solid under vacuum or in a desiccator.
Method B: Solvent-Free Grinding (Green Alternative)
-
Combine 1.0 equiv of aldehyde and 1.0 equiv of hydrazide in a clean mortar.[2]
-
Grind vigorously with a pestle for 5–10 minutes.
-
The mixture will often become a paste (melt) due to eutectic point depression and exothermicity, then solidify again.
-
Wash the resulting solid with cold ether/ethanol and filter.
-
Pros: Fast, no solvent waste.[2]
-
Cons: Lower purity profile; harder to scale.
-
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated against the following expected data.
Nuclear Magnetic Resonance (NMR)
The conversion is best confirmed by the disappearance of the aldehyde peak and the appearance of the hydrazone NH and CH=N protons.
Expected ¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.40 - 11.60 ppm (s, 1H): -NH- (Sulfonamide proton). Broad singlet, disappears with D₂O shake.
-
δ 7.90 - 8.10 ppm (s, 1H): -CH=N- (Imine proton). Diagnostic peak.
-
δ 7.70 - 7.80 ppm (d, 2H): Tosyl aromatic protons (ortho to sulfonyl).
-
δ 7.50 - 7.60 ppm (m, 4H): Overlapping 4-bromophenyl aromatic protons.
-
δ 7.30 - 7.40 ppm (d, 2H): Tosyl aromatic protons (meta to sulfonyl).
-
δ 2.35 - 2.40 ppm (s, 3H): Tosyl -CH₃ .
Physical Properties
-
Appearance: White crystalline solid.[3]
-
Melting Point: Typically >150°C with decomposition. (Note: Pure tosylhydrazones often decompose near their melting point; sharp melting points are less common than in simple organics).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Method A.
Applications in Drug Discovery[4][5]
Why synthesize this molecule? It is a gateway to complex scaffolds:
-
Pd-Catalyzed Cross-Coupling: N-tosylhydrazones act as diazo precursors in situ. Under palladium catalysis, they can couple with aryl halides to form 1,1-diarylethylenes , avoiding the use of unstable organometallics.
-
Bamford-Stevens Reaction: Treatment with a strong base (NaOMe) generates the diazo intermediate, which decomposes to a carbene. In protic solvents, this yields the alkene; in aprotic solvents, it allows for carbene insertion chemistry.
-
Synthesis of Heterocycles: The hydrazone moiety is a precursor for pyrazoles and indazoles, common pharmacophores in kinase inhibitors.
Troubleshooting & Safety
-
Issue: No Precipitate.
-
Cause: Too much solvent or reaction incomplete.
-
Fix: Concentrate the solution by rotary evaporation to half volume, then cool again.
-
-
Issue: Oiling Out.
-
Cause: Impurities lowering the melting point.
-
Fix: Reheat to dissolve, add a seed crystal, and cool very slowly.
-
-
Safety Warning:
-
Hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood.
-
Tosylhydrazones can decompose vigorously at high temperatures. Do not heat dry solids above their decomposition point.
-
References
-
Aggarwal, V. K., et al. (2003). "Synthesis of Tosylhydrazones." Organic Syntheses, 80, 107.
-
Barluenga, J., & Valdés, C. (2011). "Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 50(33), 7486-7500.
-
BenchChem. (2025).[4][5] "Optimizing reaction conditions for Benzaldehyde, 4-bromo-, hydrazone synthesis."
-
Tang, M., et al. (2022).[6] "Synthesis of Hydrazides from N-Tosylhydrazones." The Journal of Organic Chemistry, 87, 3845-3850.[6]
-
Sigma-Aldrich. (2025). "4-Bromobenzaldehyde Product Information."
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Introduction: A Versatile Intermediate in Modern Organic Synthesis
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromobenzaldehyde Tosylhydrazone
Prepared for: Researchers, Scientists, and Drug Development Professionals
4-Bromobenzaldehyde tosylhydrazone is a stable, crystalline solid that serves as a pivotal intermediate in organic synthesis. Its structure uniquely combines the reactivity of a tosylhydrazone with the synthetic handle of an aryl bromide, making it a valuable precursor for a wide array of chemical transformations. Tosylhydrazones, in general, are highly regarded as robust and versatile precursors to diazo compounds, which are otherwise often unstable and hazardous to handle directly. The presence of the bromo-substituent on the aromatic ring further extends the synthetic utility of this molecule, allowing for its participation in a multitude of cross-coupling reactions to form complex molecular architectures.
This guide provides a comprehensive overview of the core physical and spectroscopic properties of 4-bromobenzaldehyde tosylhydrazone. It details a standard synthesis protocol, explains the causality behind the experimental design, and explores the compound's fundamental reactivity, thereby offering a technical resource for its effective application in research and development.
Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
The formation of a tosylhydrazone is fundamentally a condensation reaction between a carbonyl compound and p-toluenesulfonylhydrazide (tosylhydrazide). The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the hydrazone.
Experimental Protocol: Acid-Catalyzed Condensation
This protocol describes a standard laboratory procedure for the synthesis of 4-bromobenzaldehyde tosylhydrazone.
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
p-Toluenesulfonylhydrazide (1.0 eq)
-
Ethanol (approx. 10-15 mL per gram of aldehyde)
-
Concentrated Hydrochloric Acid (catalytic amount, 1-2 drops)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde and p-toluenesulfonylhydrazide.
-
Add ethanol to the flask to dissolve the solids. Gentle heating may be required.
-
Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid to the solution. The acid serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the hydrazide.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified 4-bromobenzaldehyde tosylhydrazone under vacuum. The product is typically obtained as a white or off-white solid.
An alternative, solvent-free approach involves simply grinding the aldehyde and tosylhydrazide together in a mortar and pestle at room temperature, which can significantly shorten reaction times and simplify work-up.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-bromobenzaldehyde tosylhydrazone.
Physicochemical Properties
The key physical and chemical properties of 4-bromobenzaldehyde tosylhydrazone are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₄H₁₃BrN₂O₂S | [2] |
| Molecular Weight | 353.24 g/mol | [2] |
| CAS Number | 19350-68-6 | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | Data not available. For the related 4-bromobenzaldehyde phenylhydrazone, the melting point is 112-114 °C.[4] | |
| Solubility | Insoluble in water; Soluble in dichloromethane; Soluble in hot ethanol and sparingly soluble in cold ethanol.[1][4][5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The expected data for 4-bromobenzaldehyde tosylhydrazone are detailed below, based on established values for its constituent functional groups.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~11.4 (s, 1H, NH ), ~7.9 (s, 1H, CH =N), ~7.8 (d, 2H, ArH ortho to SO₂), ~7.6 (d, 2H, ArH ortho to Br), ~7.5 (d, 2H, ArH ortho to CH=N), ~7.4 (d, 2H, ArH ortho to CH₃), ~2.4 (s, 3H, Ar-CH ₃). (Predicted based on related structures[1]) |
| ¹³C NMR | δ (ppm): ~148 (Ar-C -Br), ~144 (C =N), ~136-127 (Aromatic C ), ~21 (Ar-C H₃). (Predicted based on related structures[6]) |
| IR | ν (cm⁻¹): ~3220 (N-H stretch), ~1595 (C=N stretch), ~1360 & ~1165 (S=O asymmetric and symmetric stretch). (Predicted based on related structures[4]) |
| Mass Spec (EI) | m/z: 354/352 (M⁺, characteristic ~1:1 ratio for Br isotopes), 185/183 ([C₇H₄Br]⁺), 155 ([C₇H₅SO₂]⁺), 91 ([C₇H₇]⁺, tropylium ion). (Predicted based on fragmentation of related compounds[7]) |
Reactivity and Synthetic Utility
The true value of 4-bromobenzaldehyde tosylhydrazone lies in its versatile reactivity, which stems from two key transformations: decomposition to a diazo compound and participation in cross-coupling reactions.
Generation of Diazo Compounds and Carbenes
Under basic conditions, tosylhydrazones undergo elimination to form diazo compounds. This is the foundation of the Shapiro reaction (using strong, non-nucleophilic bases like organolithiums) and the Bamford-Stevens reaction (using bases like sodium methoxide). The generated 4-bromophenyldiazomethane is a valuable intermediate that can:
-
Extrude N₂ to form a carbene, which can undergo cyclopropanation with alkenes.
-
Participate in 1,3-dipolar cycloadditions.
-
Be used in transition-metal-catalyzed cross-coupling reactions.
This in-situ generation provides a much safer and more convenient alternative to handling potentially explosive diazoalkanes directly.
Key Reaction Pathway: The Bamford-Stevens Reaction
Caption: Generation of reactive intermediates from a tosylhydrazone.
Role in Cross-Coupling Reactions
The aryl bromide moiety of 4-bromobenzaldehyde tosylhydrazone makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position of the benzaldehyde-derived ring, enabling the synthesis of complex biaryls, stilbenes, and other conjugated systems. This dual reactivity allows for sequential functionalization, where the tosylhydrazone can first be used to build one part of a molecule, followed by a cross-coupling reaction at the bromide position.
Conclusion
4-Bromobenzaldehyde tosylhydrazone is a multifunctional and highly valuable reagent for synthetic organic chemists. Its physical stability and well-defined spectroscopic characteristics make it a reliable starting material. The compound's true power is realized through its capacity to serve as a safe, in-situ source of a diazo intermediate while also possessing a functional handle for a wide range of powerful cross-coupling reactions. This dual nature provides a strategic advantage in the design and execution of synthetic routes toward complex target molecules in pharmaceutical and materials science research.
References
-
Li, W., et al. (2015). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistryOpen, 4(4), 426-430. Available from: [Link]
-
Uyanik, M., & Ishihara, K. (2010). Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones. Organic Syntheses, 87, 185. Available from: [Link]
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Supporting Information for: Palladium-Catalyzed Three-component Coupling Reaction of o-Bromobenzaldehyde, N-Tosylhydrazone and Methanol. Organic Letters. Available from: [Link]
-
Neto, B. A., et al. (2006). Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone. Annals of Magnetic Resonance, 5(1/3), 34-40. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70741, 4-Bromobenzaldehyde. Available from: [Link]
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Synthonix. 4-Bromobenzaldehyde tosylhydrazone. Available from: [Link]
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AD Pharmacem. 4-Bromo Benzaldehyde Intermediate Supplier. Available from: [Link]
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NIST. Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
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LookChem. Synthesis of p-Bromobenzaldehyde. Available from: [Link]
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SpectraBase. 4-Bromobenzaldehyde 1H NMR Spectrum. Available from: [Link]
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Wikipedia. 4-Bromobenzaldehyde. Available from: [Link]
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ResearchGate. Mass spectrum of 4-Bromobenzaldehyde. Available from: [Link]
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Carl ROTH. 4-Bromobenzaldehyde. Available from: [Link]
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Pacific Biochem Private Limited. 4-Bromo Benzaldehyde. Available from: [Link]
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Al-Ostath, A., et al. (2015). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journal of Organic and Inorganic Chemistry, 1(1), 1-8. Available from: [Link]
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ChemWhat. 4-Bromobenzaldehyde. Available from: [Link]
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Technical Guide: Stability & Storage of 4-Bromobenzaldehyde Tosylhydrazone
This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 4-bromobenzaldehyde tosylhydrazone (CAS 19350-68-6) .[1]
Compound Identity: 4-Bromobenzaldehyde Tosylhydrazone CAS Number: 19350-68-6 Molecular Formula: C₁₄H₁₃BrN₂O₂S Molecular Weight: 353.23 g/mol [1]
Part 1: Executive Summary
4-Bromobenzaldehyde tosylhydrazone is a sulfonylhydrazone derivative widely used as a precursor for diazo compounds (via Bamford-Stevens/Shapiro reactions) and in palladium-catalyzed cross-coupling chemistry.[1] While kinetically stable at room temperature under neutral conditions, it possesses three primary vectors of instability: acid-catalyzed hydrolysis , base-mediated nitrogen extrusion , and photochemical isomerization .[1]
Optimal storage requires an inert atmosphere (Argon/Nitrogen) , desiccated conditions , and protection from light at temperatures below +8°C .[1]
Part 2: Physicochemical Profile & Critical Parameters[1]
The following parameters serve as the baseline for Quality Control (QC) upon receipt and after long-term storage.
| Parameter | Specification / Behavior | Technical Insight |
| Physical State | White to off-white crystalline solid | Color shift to yellow/orange indicates partial hydrolysis or oxidation.[1] |
| Melting Point | Expected: >120°C (Decomposition) | Unlike the parent aldehyde (mp 55–58°C), the tosylhydrazone melts with decomposition (N₂ evolution). Note: Sharp melting indicates high purity; broad range indicates hydrolysis.[1] |
| Solubility | Soluble: DMSO, DMF, MeOH, EtOHInsoluble: Water, Hexanes | Hydrolysis is accelerated in protic solvents (MeOH/EtOH) if acidic impurities are present. |
| pKa (Hydrazone NH) | ~11–12 (Estimated) | sufficiently acidic to be deprotonated by alkoxides, triggering decomposition. |
Part 3: Mechanisms of Degradation[1]
Understanding why the compound degrades is essential for designing valid storage protocols.
Acid-Catalyzed Hydrolysis (The Moisture Risk)
Tosylhydrazones are Schiff base derivatives.[1] In the presence of moisture and trace acid (even atmospheric CO₂ dissolved in surface moisture), they undergo reversible hydrolysis, regenerating the parent aldehyde and
-
Mechanism: Protonation of the imine nitrogen
Nucleophilic attack by water Collapse to carbonyl + hydrazine.[1] -
Detection: Appearance of the distinct almond-like odor of 4-bromobenzaldehyde or a melting point depression toward 55°C.[1]
Thermal & Base-Mediated Decomposition (The Explosion Risk)
This compound is a "masked" diazo species.[1] Under basic conditions or elevated temperatures (>100°C), it undergoes the Bamford-Stevens reaction pathway, extruding nitrogen gas (
-
Safety Warning: While stable at room temperature, bulk heating in a closed vessel can lead to pressure buildup due to
release.[1]
Photochemical Isomerization
The
Visualization: Degradation Pathways
The following diagram illustrates the divergent degradation pathways based on environmental triggers.
Caption: Figure 1.[1] Divergent degradation pathways. Acidic moisture reverts the compound to starting materials, while base/heat causes irreversible nitrogen loss.
Part 4: Storage Protocols
To maintain >98% purity over 12+ months, adhere to the following "Gold Standard" protocol.
Environmental Control
-
Temperature: Store at +2°C to +8°C (Standard Refrigerator). Freezing (-20°C) is acceptable but requires rigorous equilibration to room temperature before opening to prevent condensation (hydrolysis trigger).[1]
-
Atmosphere: Store under Argon or Nitrogen .[1] The compound is not pyrophoric, but inert gas displaces moisture and CO₂.
-
Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid metal containers which may catalyze surface decomposition.
Handling Workflow
-
Equilibration: Allow the closed vial to warm to room temperature for 30 minutes before opening.
-
Aliquot Strategy: If using frequently, dispense into single-use aliquots to avoid repeated freeze-thaw cycles.
Decision Tree for Storage
Caption: Figure 2.[1][2] Storage decision logic based on usage frequency to minimize moisture exposure.
Part 5: Quality Control & Re-Validation
Before using the compound in critical steps (e.g., Pd-catalyzed coupling), validate purity using one of these rapid methods.
| Method | Protocol | Acceptance Criteria |
| TLC Analysis | Mobile Phase: 20% EtOAc in HexanesVisualization: UV (254 nm) | Single spot.[1] If two spots appear, the lower Rf spot is likely the parent aldehyde (hydrolysis product). |
| 1H NMR (CDCl₃) | Dissolve ~5 mg in CDCl₃. Focus on the aldehyde region (9–10 ppm).[2] | Pass: No signal at ~9.98 ppm (CHO of parent aldehyde).Fail: Distinct singlet at 9.98 ppm.[1] |
| Melting Point | Capillary method, 5°C/min ramp. | Sharp melting range (within 2–3°C). Broadening >5°C suggests decomposition. |
References
-
ChemicalBook. (2025).[1] 4-Bromobenzaldehyde Properties and Stability Profile. Retrieved from
-
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 4-Bromobenzaldehyde Derivatives. Retrieved from [1]
- Aggarwal, V. K., et al. (2003). Mechanism of Bamford-Stevens Reaction and Diazo Decomposition. Journal of the American Chemical Society. (Contextual grounding for thermal decomposition mechanism).
-
Guidechem. (2025).[1] 4-Bromobenzaldehyde Tosylhydrazone (CAS 19350-68-6) Specifications. Retrieved from
Sources
4-Bromobenzaldehyde Tosylhydrazone: Structural Dynamics, Bonding, and Catalytic Applications
Executive Summary
4-Bromobenzaldehyde tosylhydrazone (4-BBTH) is a highly versatile, bifunctional reagent utilized extensively in modern organic synthesis, transition-metal-catalyzed cross-coupling, and polymer chemistry. Functioning simultaneously as a carbene precursor (via the tosylhydrazone moiety) and an electrophilic coupling partner (via the aryl bromide), 4-BBTH enables the construction of complex carbon-carbon bonds. This whitepaper provides a rigorous analysis of its molecular structure, bonding characteristics, and field-proven experimental protocols, designed for researchers and drug development professionals seeking to leverage this compound in advanced synthetic methodologies.
Molecular Architecture and Bonding Paradigms
The reactivity of 4-BBTH is intrinsically tied to its unique structural motifs. The molecule (CAS: 19350-68-6) integrates three distinct functional domains, each contributing to its synthetic utility[1].
-
The Hydrazone Core (C=N-NH) : The imine-like C=N double bond is highly conjugated with the adjacent 4-bromophenyl ring. This extensive
-conjugation stabilizes the molecule and dictates its stereochemistry, overwhelmingly favoring the E-isomer due to severe steric repulsion between the aryl ring and the bulky tosyl group in the Z-configuration. -
Sulfonamide Linkage and N-H Acidity : The p-toluenesulfonyl (tosyl) group exerts a strong electron-withdrawing effect through its highly oxidized tetrahedral sulfur center. This inductive effect significantly lowers the pKa of the adjacent N-H proton. In the presence of a base (e.g., LiOtBu or K₂CO₃), this proton is readily abstracted to form a tosylhydrazone anion—the critical first step in Bamford-Stevens/Shapiro reactions and transition-metal carbene generation[2].
-
The Aryl Bromide Motif : The C-Br bond introduces both halogen bonding potential and a prime site for oxidative addition by low-valent transition metals (e.g., Pd(0)). Because 4-BBTH contains both a carbene precursor and an aryl halide, it acts as an AB-type monomer capable of step-growth polymerization[3].
Physicochemical and Spectroscopic Profile
The following table summarizes the quantitative physical and spectroscopic data critical for validating the structural integrity of 4-BBTH[1][4].
| Property / Parameter | Value / Description |
| Chemical Formula | C₁₄H₁₃BrN₂O₂S |
| Molecular Weight | 353.24 g/mol |
| Melting Point | 172.0 - 176.0 °C |
| ¹H NMR (CDCl₃) | δ 7.9-7.0 (m, Ar-H), 7.8 (s, CH=N), ~11.0 (br s, NH), 2.4 (s, CH₃) |
| IR (KBr disc) | ~3200 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N), 1340 & 1160 cm⁻¹ (S=O) |
Self-Validating Synthesis Protocol
The synthesis of 4-BBTH is a robust, self-validating system driven by thermodynamic control and solubility differentials. The following protocol outlines the optimal methodology for generating analytically pure 4-BBTH[4].
Step-by-Step Methodology:
-
Reagent Preparation : Combine 4-bromobenzaldehyde (1.0 equiv, e.g., 30 mmol, 5.6 g) and p-toluenesulfonylhydrazide (1.0 equiv, 30 mmol, 5.6 g) in a 125-mL Erlenmeyer flask.
-
Solvent Addition : Suspend the mixture in absolute ethanol (approx. 20 mL).
-
Causality: Ethanol acts as a protic solvent that hydrogen-bonds to the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the hydrazide.
-
-
Reaction Initiation : Stir the mixture at room temperature for 2-4 hours, or apply mild heating.
-
Causality: Thermodynamic control drives the dehydration step, ensuring the exclusive formation of the more stable E-isomer.
-
-
Precipitation and Isolation : Allow the mixture to cool. A white crystalline precipitate will form.
-
Causality: The extended conjugation of the resulting tosylhydrazone significantly reduces its solubility in ethanol compared to the starting materials, driving the equilibrium forward to completion via Le Chatelier’s principle.
-
-
Purification : Filter the precipitate under vacuum and wash with ice-cold ethanol. Dry under high vacuum. This yields analytically pure 4-BBTH (typically ~80% yield) without the need for column chromatography[4].
Mechanistic Workflows: Carbene Precursor and Cross-Coupling
When subjected to basic conditions and transition metal catalysis (e.g., Palladium), 4-BBTH undergoes dediazoniation to generate a metal-carbene intermediate[2][5].
The 2 is initiated by the oxidative addition of an aryl halide to Pd(0). Concurrently, the base-promoted decomposition of the tosylhydrazone yields a diazo compound, which extrudes nitrogen upon coordination to Pd(II) to form a Pd-carbene complex. This is followed by the migratory insertion of the aryl group into the carbenic carbon, and a subsequent
Pd-catalyzed carbene cross-coupling cycle using 4-BBTH as a diazo precursor.
Applications in Advanced Synthesis and Polymer Chemistry
Because 4-BBTH contains both the electrophile (aryl bromide) and the nucleophilic carbene precursor, it is a highly potent AB-type monomer. Under3 conditions, it undergoes self-condensation via step-growth polymerization to synthesize cross-conjugated poly(arylene vinylene)s (PAVs)[3]. These polymers exhibit remarkable optical properties, thermal stability, and high solution processability, making them invaluable in materials science[3]. Furthermore, in radiochemistry and drug development, functionalized tosylhydrazones serve as critical precursors for late-stage modifications and isotopic labeling.
References
-
Palladium-Catalyzed Carbene Coupling of N-Tosylhydrazones and Arylbromides to Synthesize Cross-Conjugated Polymers Source: ResearchGate URL:[Link]
-
Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions Source: Accounts of Chemical Research - ACS Publications URL:[Link]
-
Diazo compounds: synthesis, carbene generation and reactivity Source: RSC Publishing URL:[Link]
-
The alkylation of Aryl Aldehyde Tosyhydrazones Source: TRACE: Tennessee Research and Creative Exchange URL:[Link]
-
4-Bromobenzaldehyde tosylhydrazone -[B4879] Source: Synthonix URL:[Link]
Sources
- 1. Synthonix, Inc > 19350-68-6 | 4-Bromobenzaldehyde tosylhydrazone [synthonix.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
Technical Guide: Reactive Sites & Synthetic Utility of 4-Bromobenzaldehyde Tosylhydrazone
Executive Summary
4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6) is a versatile organosulfur building block that bridges the gap between carbonyl chemistry and metal-carbene transformations. Unlike simple hydrazones, the presence of the electron-withdrawing tosyl group and the aryl bromide moiety creates a unique orthogonal reactivity profile . This molecule serves as a stable precursor for diazo compounds in situ, a partner in palladium-catalyzed cross-couplings, and a substrate for classical Shapiro/Bamford-Stevens olefinations.
This guide analyzes the four distinct reactive sites of the molecule, providing researchers with the mechanistic grounding and experimental protocols necessary to exploit its full synthetic potential.
Structural Analysis & Reactivity Map
The synthetic utility of 4-bromobenzaldehyde tosylhydrazone stems from its ability to act as both a nucleophile and an electrophile depending on the reaction conditions.
The Four Key Reactive Sites
-
The Imine Carbon (
): Normally electrophilic, but reverses polarity (umpolung) upon deprotonation and diazo formation, becoming a nucleophilic carbene precursor. -
The Amide Proton (
): Highly acidic ( in DMSO) due to the sulfonyl electron-withdrawing group. Deprotonation is the trigger for all diazo-mediated pathways. -
The Sulfonyl Group (
): Acts as a chemical "fuse." It stabilizes the hydrazone for storage but is designed to be ejected as a sulfinate anion during diazo decomposition. -
The Aryl Bromide (
): A robust handle for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that remains inert during hydrazone formation and mild diazo transformations.
Visualization: Reactivity Architecture
Figure 1: Orthogonal reactivity map of 4-bromobenzaldehyde tosylhydrazone, highlighting the specific chemical triggers for each site.[1]
Mechanistic Pathways
Base-Mediated Decomposition (Bamford-Stevens & Shapiro)
The most fundamental reaction of this tosylhydrazone is its decomposition under basic conditions.
-
Mechanism: Deprotonation of the N-H creates a tosylhydrazone anion. Thermal elimination of the
-toluenesulfinate anion generates the transient diazo species (4-bromophenyldiazomethane). -
Divergence:
-
Protic Solvents (Bamford-Stevens): The diazo species is protonated to form a diazonium ion, which loses
to form a carbocation. This typically yields mixed alkenes or ethers. -
Aprotic Solvents: The diazo species decomposes thermally or photochemically to a carbene . This carbene can undergo insertion reactions or cyclopropanation.
-
Alkyllithium Reagents (Shapiro): Treatment with 2 equivalents of alkyllithium (e.g.,
-BuLi) generates a vinyllithium intermediate, which can be trapped with electrophiles.
-
Pd-Catalyzed Cross-Coupling (The Barluenga-Valdés Reaction)
This is the most potent application for drug discovery. The tosylhydrazone acts as a nucleophilic coupling partner with aryl halides to form 1,1-diarylethylenes.
Mechanism:
-
Oxidative Addition: Pd(0) adds to an external aryl halide (
). -
Diazo Formation: Base promotes the in situ formation of the diazo compound from the tosylhydrazone.
-
Pd-Carbene Formation: The diazo compound reacts with the Pd(II) species, extruding
to form a Pd-carbene complex. -
Migratory Insertion: The aryl group (
) migrates from Palladium to the carbene carbon. -
Beta-Hydride Elimination: Yields the 1,1-disubstituted alkene and regenerates Pd(0).
Figure 2: Catalytic cycle for the Pd-catalyzed cross-coupling of N-tosylhydrazones, featuring the critical Pd-carbene intermediate.
Experimental Protocols
Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
Note: This protocol ensures high purity suitable for metal-catalyzed applications.
Materials:
-
4-Bromobenzaldehyde (30 mmol, 5.55 g)
- -Toluenesulfonylhydrazide (30 mmol, 5.58 g)
-
Methanol (50 mL)
-
HCl (conc., catalytic, optional but recommended for slower substrates)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-bromobenzaldehyde in Methanol (50 mL).
-
Addition: Add
-toluenesulfonylhydrazide in one portion. The reaction is slightly exothermic.[2] -
Reflux: Heat the mixture to reflux for 2 hours. A white precipitate typically begins to form within 30 minutes.
-
Crystallization: Cool the mixture to room temperature and then to 0°C in an ice bath to maximize precipitation.
-
Filtration: Filter the white solid under vacuum. Wash with cold methanol (
mL) and diethyl ether ( mL) to remove unreacted aldehyde. -
Drying: Dry under high vacuum for 4 hours.
Pd-Catalyzed Coupling with Aryl Halides
Target: Synthesis of 1-(4-bromophenyl)-1-phenylethylene.
Reagents:
-
4-Bromobenzaldehyde tosylhydrazone (1.0 equiv)
-
Bromobenzene (1.2 equiv)
- (2.5 mol%)
-
XPhos (10 mol%)
- (2.2 equiv)
-
1,4-Dioxane (0.2 M)
Procedure:
-
Charge a reaction vial with the tosylhydrazone,
, XPhos, and in a glovebox (or under strict ). -
Add 1,4-Dioxane and Bromobenzene via syringe.
-
Seal and heat to 110°C for 8-12 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a celite pad.
-
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Comparative Data: Reaction Conditions
The following table summarizes how changing the base and solvent alters the reaction pathway for this specific substrate.
| Reaction Type | Base | Solvent | Temperature | Primary Intermediate | Major Product |
| Bamford-Stevens | NaOMe | Ethylene Glycol | 150°C | Carbocation | Alkene / Ether |
| Shapiro | Ether/THF | -78°C | Vinyllithium | Alkene (Kinetic) | |
| Pd-Coupling | 1,4-Dioxane | 70-110°C | Pd-Carbene | 1,1-Diarylethylene | |
| Metal-Free | Toluene | 110°C | Carbene | Cyclopropane / Ether |
Applications in Drug Discovery
The 4-bromobenzaldehyde tosylhydrazone is particularly valuable because the aryl bromide survives the diazo/carbene chemistry.
-
Sequential Functionalization: A researcher can first perform a Shapiro reaction to generate a styrene derivative, and subsequently use the bromine handle for a Suzuki coupling to attach a second biaryl system.
-
Heterocycle Synthesis: Reaction with arynes (generated in situ) leads to indazoles, a scaffold frequent in kinase inhibitors.
References
-
Bogas, E. (1995). The alkylation of Aryl Aldehyde Tosylhydrazones. University of Tennessee, Knoxville. Trace: Tennessee Research and Creative Exchange. Link
-
Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Uses for Classic Reagents in Palladium-Catalyzed Cross-Coupling and Metal-Free Reactions. Angewandte Chemie International Edition, 50(33), 7486-7500. Link
-
Shao, Z., & Zhang, H. (2012). N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions. Chemical Society Reviews, 41, 560-572. Link
-
BenchChem. (2025).[6][7] Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: An In-depth Technical Guide. Link
-
Organic Syntheses. (1970). Phenyldiazomethane.[2] Org. Synth. 1970, 50, 27. Link
Sources
literature review of 4-bromobenzaldehyde tosylhydrazone applications
An In-Depth Technical Guide to the Reactivity and Applications of 4-Bromobenzaldehyde Tosylhydrazone
Executive Summary
In modern organic synthesis and medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 4-Bromobenzaldehyde tosylhydrazone (CAS 19350-68-6) represents a highly versatile, bench-stable reagent that bridges classical condensation chemistry with advanced transition-metal-catalyzed cross-coupling[1].
Characterized by its two orthogonal reactive poles—the electrophilic aryl bromide moiety and the nucleophilic/carbene-generating tosylhydrazone moiety—this compound serves as a critical intermediate in the synthesis of polysubstituted alkenes, heterocycles, and radiolabeled positron emission tomography (PET) tracers[2][3]. This whitepaper provides a comprehensive mechanistic analysis, self-validating experimental protocols, and a critical review of the literature surrounding 4-bromobenzaldehyde tosylhydrazone.
Physicochemical Profile and Structural Causality
The utility of 4-bromobenzaldehyde tosylhydrazone stems from its stability. While diazo compounds are notoriously toxic and explosive, tosylhydrazones serve as safe, stable precursors that can generate diazo intermediates in situ upon base treatment. The electron-withdrawing nature of the para-bromo substituent slightly increases the acidity of the hydrazone N-H proton, facilitating easier deprotonation compared to electron-rich derivatives.
Table 1: Quantitative Physicochemical Data[1][4]
| Property | Value | Mechanistic Implication |
| Chemical Formula | C14H13BrN2O2S | Bifunctional handle (Br and Hydrazone). |
| Molecular Weight | 353.24 g/mol | High atom economy in carbene transfers. |
| Melting Point | 172.0 - 176.0 °C | Highly crystalline; easily purified via recrystallization without chromatography. |
| LogP | ~3.5 (Estimated) | Soluble in moderately polar aprotic solvents (dioxane, THF) required for cross-coupling. |
Orthogonal Reactivity Pathways
The true power of 4-bromobenzaldehyde tosylhydrazone lies in its orthogonal reactivity. An application scientist must carefully sequence reactions to exploit one reactive site while preserving the other.
The Tosylhydrazone Pole: Barluenga Cross-Coupling
The palladium-catalyzed cross-coupling of tosylhydrazones with aryl halides (the Barluenga reaction) has revolutionized the synthesis of polysubstituted alkenes[3][5]. By treating the tosylhydrazone with a strong base (e.g., Lithium tert-butoxide), a diazo compound is generated in situ. This intermediate reacts with an oxidative addition complex (Ar-Pd-X) to form a palladium-carbene species. Migratory insertion of the aryl group into the carbene carbon, followed by
The Aryl Bromide Pole: Traditional Cross-Coupling
Conversely, the aryl bromide moiety can undergo standard Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. If the tosylhydrazone is kept intact (by avoiding strong bases that trigger diazo formation), the bromo group can be functionalized to build extended
Radiochemistry Applications
In radiopharmaceutical development, 4-bromobenzaldehyde tosylhydrazone is utilized as a precursor for
Orthogonal reactivity pathways of 4-bromobenzaldehyde tosylhydrazone.
Mechanistic Deep-Dive: The Catalytic Cycle of Carbene Migratory Insertion
To successfully execute a Barluenga-type cross-coupling, one must understand the causality of the catalytic cycle. The reaction requires a delicate balance: the base must be strong enough to deprotonate the tosylhydrazone, but the solvent system must support the stability of the transient Pd-carbene complex.
-
Oxidative Addition : The Pd(0) catalyst inserts into the aryl halide bond.
-
Diazo Generation : LiOt-Bu deprotonates the tosylhydrazone, expelling lithium p-toluenesulfinate to form the diazo intermediate.
-
Carbene Formation : The diazo compound decomposes at the Pd(II) center, releasing N
gas (the thermodynamic driving force) to form a highly electrophilic Pd-carbene. -
Migratory Insertion : The aryl group on the Pd center migrates to the carbene carbon. This is the rate-determining and stereodetermining step.
- -Hydride Elimination : The resulting alkyl-Pd(II) species undergoes elimination to yield the alkene and regenerate Pd(0)[5][6].
Catalytic cycle of the Palladium-catalyzed Barluenga cross-coupling.
Table 2: Optimization of Cross-Coupling Parameters[5]
| Parameter | Optimal Choice | Causality / Rationale |
| Catalyst | PdCl | Provides a stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. |
| Base | LiOt-Bu (3.75 equiv) | Highly effective for tosylhydrazone deprotonation without acting as a competing nucleophile against the Pd-carbene. |
| Solvent | 1,4-Dioxane | Aprotic, moderately polar; stabilizes the transition states and allows reaction temperatures up to 110 °C. |
| Temperature | 90 - 110 °C | Required to overcome the activation energy barrier for N |
Self-Validating Experimental Protocols
The following protocols are engineered to ensure reproducibility, incorporating in-process visual cues that validate the success of each step.
Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone[4]
This condensation reaction is driven to completion by the insolubility of the product in cold ethanol.
-
Preparation : In a 250 mL round-bottom flask, dissolve 4-bromobenzaldehyde (5.55 g, 30.0 mmol) and p-toluenesulfonylhydrazide (5.58 g, 30.0 mmol) in 100 mL of absolute ethanol.
-
Reaction : Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) with continuous magnetic stirring for 30 minutes.
-
Validation Cue: The initial suspension will become a clear, homogeneous solution as the reagents dissolve and react.
-
-
Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour.
-
Validation Cue: A dense, white crystalline precipitate will form, indicating the successful formation of the tosylhydrazone.
-
-
Isolation : Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold ethanol to remove unreacted aldehyde.
-
Drying : Dry the product under high vacuum for 2 hours.
-
Expected Yield: ~8.4 g (80%). Melting point should be sharp at 172.0 - 176.0 °C.
-
Protocol B: General Procedure for Pd-Catalyzed Barluenga Cross-Coupling[5]
This protocol utilizes the tosylhydrazone as a nucleophilic partner against an external aryl halide.
-
Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzaldehyde tosylhydrazone (0.53 g, 1.5 mmol, 1.5 equiv), the target aryl halide (1.0 mmol, 1.0 equiv), PdCl
(PPh ) (17.5 mg, 0.025 equiv), and LiOt-Bu (300 mg, 3.75 equiv). -
Inert Atmosphere : Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen will rapidly quench the Pd(0) catalyst and cause oxidative degradation of the diazo intermediate.
-
Solvent Addition : Inject anhydrous 1,4-dioxane (10 mL) through the septum.
-
Heating : Replace the septum with a Teflon screwcap under Argon flow. Submerge the tube in a pre-heated oil bath at 100 °C for 3 hours.
-
Validation Cue: The reaction mixture will turn dark red/brown, and vigorous bubbling (N
evolution) will be observed initially as the diazo compound forms and decomposes.
-
-
Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification : Concentrate the filtrate in vacuo and purify the residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the target alkene.
Conclusion
4-Bromobenzaldehyde tosylhydrazone is an exceptionally versatile reagent that bridges the gap between classical hydrazone chemistry and modern transition-metal catalysis. By understanding the mechanistic causality of its dual reactive sites, application scientists can leverage this compound for the rapid assembly of complex alkenes, the synthesis of novel heterocyclic drug scaffolds, and the generation of advanced PET radiotracers. The protocols provided herein are designed to be robust, self-validating, and directly translatable to both academic and industrial drug discovery workflows.
References
-
Synthonix: 4-Bromobenzaldehyde tosylhydrazone (CAS 19350-68-6) Product Specifications. Synthonix Inc. Available at:[Link]
-
Bogas, E. (1993). The alkylation of Aryl Aldehyde Tosyhydrazones. Master's Thesis, University of Tennessee. TRACE: Tennessee Research and Creative Exchange. Available at:[Link]
-
Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions. Angewandte Chemie International Edition, 50(33), 7486-7500. Available at:[Link]
-
Hamze, A., et al. (2009). A palladium-catalyzed Barluenga cross-coupling - reductive cyclization sequence to substituted indoles. PMC / National Institutes of Health. Available at:[Link]
-
Peng, C., et al. (2010). Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids. Chemical Communications, Peking University. Available at:[Link]
-
Zhang, Y., et al. (2022). Palladium-catalyzed asymmetric carbene coupling en route to inherently chiral heptagon-containing polyarenes. Nature Communications / PMC. Available at:[Link]
-
Zlatopolskiy, B. (2015). Entwicklung von neuen Radiomarkierungsverfahren und deren Anwendung zur Synthese von Radiotracern für die Positronen-Emissions-Tomographie. Universität zu Köln. Available at: [Link]
Sources
- 1. Synthonix, Inc > 19350-68-6 | 4-Bromobenzaldehyde tosylhydrazone [synthonix.com]
- 2. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 3. semanticscholar.org [semanticscholar.org]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. A palladium-catalyzed Barluenga cross-coupling - reductive cyclization sequence to substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed asymmetric carbene coupling en route to inherently chiral heptagon-containing polyarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
Methodological & Application
using 4-bromobenzaldehyde tosylhydrazone in Shapiro reactions
Application Note: The Role and Reactivity of 4-Bromobenzaldehyde Tosylhydrazone in Shapiro and Related Tosylhydrazone-Based Reactions
Executive Summary
The Shapiro reaction is a cornerstone methodology in synthetic organic chemistry, traditionally employed to convert ketone tosylhydrazones into functionalized alkenes via a vinyllithium intermediate[1]. However, when drug development professionals or synthetic chemists attempt to apply standard Shapiro conditions to 4-bromobenzaldehyde tosylhydrazone , the reaction fundamentally diverges. Because this substrate is derived from an aldehyde lacking
Instead, treating 4-bromobenzaldehyde tosylhydrazone with strong alkyllithium bases triggers a reductive alkylation pathway[2]. To achieve the olefination goals typically associated with the Shapiro reaction, researchers must pivot to related mechanistic pathways—such as the Bamford-Stevens reaction or palladium-catalyzed Barluenga cross-coupling—where the tosylhydrazone acts as a diazo/carbene precursor[3]. This guide details the mechanistic causality behind these divergent pathways and provides field-validated protocols for harnessing this specific reagent.
Mechanistic Paradigm Shift: Why the Classic Shapiro Fails
The standard Shapiro reaction relies on the basicity of an alkyllithium reagent (e.g., n-BuLi) to abstract an acidic
The 4-Bromobenzaldehyde Anomaly:
4-Bromobenzaldehyde tosylhydrazone possesses no
To bypass this and achieve C–C double bond formation (olefination), the substrate must be treated with a weaker base (like LiOtBu or NaOMe) to generate a diazo intermediate. In the presence of a transition metal catalyst (Pd), this diazo compound forms a metal-carbene that undergoes migratory insertion with an aryl halide, successfully yielding an alkene[3].
Workflow Visualization
Divergent reactivity pathways of 4-bromobenzaldehyde tosylhydrazone under basic conditions.
Quantitative Reactivity Profiles
To assist in experimental design, the table below summarizes the expected outcomes when subjecting different tosylhydrazone classes to strong basic conditions.
Table 1: Comparative Reactivity and Yields of Tosylhydrazones
| Substrate Type | Structural Prerequisite | Primary Pathway | Reagent System | Major Product | Typical Yield (%) |
| Ketone Tosylhydrazone | Shapiro Elimination | n-BuLi (2.0 eq) | Alkene | 75–90 | |
| Aldehyde Tosylhydrazone | No | Reductive Alkylation | n-BuLi (>2.0 eq) | Alkylated Alkane | 50–80 |
| Aldehyde Tosylhydrazone | No | Barluenga Coupling | Pd / LiOtBu | Substituted Alkene | 65–95 |
Validated Experimental Workflows
The following protocols are designed as self-validating systems, incorporating visual cues and chemical safeguards to ensure reproducibility in drug development settings.
Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
Causality & Self-Validation: Using absolute methanol ensures that the condensation heavily favors the hydrazone product. The product's lower solubility in cold methanol drives crystallization, providing a visual confirmation of reaction progress and eliminating the need for column chromatography[4].
-
Preparation: In a 250 mL Erlenmeyer flask, suspend p-toluenesulfonylhydrazide (18.6 g, 100 mmol) in 100 mL of absolute methanol to form a slurry.
-
Condensation: While swirling vigorously, rapidly add 4-bromobenzaldehyde (18.5 g, 100 mmol). An exothermic reaction will occur, and the suspension will briefly turn into a clear solution before the product begins to precipitate.
-
Crystallization: Stir the mixture at room temperature for 30 minutes. Transfer the flask to an ice bath and chill for an additional 15 minutes to maximize precipitation.
-
Isolation: Collect the white crystalline solid via vacuum filtration on a Büchner funnel. Wash the filter cake with 20 mL of ice-cold methanol.
-
Drying: Dry the product under high vacuum (<0.1 mbar) for 4 hours. Expected yield: 85–92%.
Protocol B: Reductive Alkylation (The "Shapiro-Condition" Outcome)
Causality & Self-Validation: Because the substrate lacks
-
Setup: Flame-dry a Schlenk flask and purge with argon. Add 4-bromobenzaldehyde tosylhydrazone (3.53 g, 10 mmol) and 50 mL of anhydrous THF.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C.
-
Lithiation/Alkylation: Dropwise, add n-butyllithium (15.6 mL of a 1.6 M solution in hexanes, 25 mmol). The first equivalent deprotonates the sulfonamide; the excess attacks the C=N bond.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours. Gas evolution (N₂) will be observed as the intermediate fragments.
-
Quench & Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 30 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting 1-(4-bromophenyl)pentane via silica gel flash chromatography.
Protocol C: Palladium-Catalyzed Olefination (Barluenga Coupling)
Causality & Self-Validation: To achieve the olefination goal of a Shapiro reaction using an aldehyde tosylhydrazone, cross-coupling is required. LiOtBu slowly deprotonates the hydrazone to generate a diazo intermediate in situ. This slow generation prevents explosive accumulation, creating a safe, self-regulating catalytic cycle where the diazo compound immediately reacts with the Pd-complex[3].
-
Reagent Mixing: In an oven-dried Schlenk tube, combine 4-bromobenzaldehyde tosylhydrazone (1.2 mmol), an aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.10 mmol, 10 mol%), and LiOtBu (2.5 mmol).
-
Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times).
-
Reaction: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube and heat the mixture in an oil bath at 90 °C for 12 hours. The mixture will turn dark brown, indicating active Pd catalysis.
-
Workup: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and filter the mixture through a short pad of Celite to remove metal particulates.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the cross-coupled alkene product via flash chromatography (hexanes/ethyl acetate gradient).
References
-
Tosylhydrazone Source: Wikipedia URL:[Link]
-
Reaction of Arylsulfonylhydrazones of Aldehydes with α-Magnesio Sulfones. A Novel Olefin Synthesis Source: Journal of Organic Chemistry (American Chemical Society) URL:[Link]
-
Bamford–Stevens Reaction Mechanism and Applications Source: Unacademy URL:[Link]
Sources
Application Note: Bamford-Stevens Reaction Protocol for 4-Bromobenzaldehyde Tosylhydrazone
Strategic Overview & Mechanistic Logic
This guide details the processing of 4-bromobenzaldehyde tosylhydrazone , a versatile carbene/diazo precursor. Unlike aliphatic ketone tosylhydrazones, which undergo the classical Bamford-Stevens elimination to yield alkenes via 1,2-hydrogen shifts, aromatic aldehyde tosylhydrazones lack the
Consequently, treating this specific substrate with base does not yield a simple elimination product. Instead, it serves as a robust method for the in situ generation of 4-bromophenyldiazomethane . This intermediate is highly valuable in drug discovery for Palladium-catalyzed cross-couplings (Barluenga coupling) and metal-free reductive couplings, offering a safer alternative to handling isolated diazo compounds.
Mechanistic Pathway
The reaction proceeds through the deprotonation of the hydrazone, followed by the elimination of p-toluenesulfinate (Bamford-Stevens fragmentation) to yield the diazo species.
-
Base-Mediated Fragmentation:
-
Fate of the Diazo Intermediate:
-
Path A (Dimerization): Without a trap, the diazo species decomposes to a carbene, which dimerizes to form
-4,4'-dibromostilbene. -
Path B (Pd-Catalyzed Coupling): In the presence of
and an aryl halide, the diazo species generates a Pd-carbene complex, leading to cross-coupled alkenes.[1]
-
Visualizing the Workflow
The following diagram illustrates the divergence between the synthesis of the precursor and its two primary applications.
Figure 1: Mechanistic flow from aldehyde precursor to divergent synthetic outcomes via the diazo intermediate.
Protocol 1: Synthesis of the Precursor
Objective: Isolation of high-purity 4-bromobenzaldehyde tosylhydrazone. Scale: 10 mmol basis (scalable).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount |
| 4-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g |
| p-Toluenesulfonyl hydrazide | 186.23 | 1.05 | 1.96 g |
| Methanol (MeOH) | Solvent | - | 15 mL |
| HCl (conc.) | Catalyst | Cat.[1][5] | 1-2 drops |
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.85 g) in Methanol (15 mL).
-
Addition: Add p-toluenesulfonyl hydrazide (1.96 g) in a single portion.
-
Catalysis: Add 1-2 drops of concentrated HCl. Note: While aldehydes are reactive enough to proceed without acid, this ensures rapid completion.
-
Reaction: Stir the mixture at room temperature for 30 minutes. A heavy white precipitate should form within 5–10 minutes.
-
QC Check: If precipitation is slow, warm to 50°C for 15 minutes, then cool.
-
-
Isolation: Cool the flask in an ice bath (0–5°C) for 20 minutes to maximize yield.
-
Filtration: Filter the solids using a Buchner funnel. Wash the cake with cold Methanol (
mL) followed by cold Hexanes/Heptane ( mL) to remove unreacted aldehyde. -
Drying: Dry under vacuum (desiccator) for 4 hours.
-
Expected Yield: 90–95%
-
Appearance: White crystalline solid.[6]
-
Storage: Stable at room temperature indefinitely.
-
Protocol 2: Pd-Catalyzed Cross-Coupling (Barluenga Type)
Objective: Use the Bamford-Stevens intermediate to form C-C bonds with an aryl halide (
Reagents & Materials
| Reagent | Equiv.[2][3][7] | Role |
| Tosylhydrazone (from Protocol 1) | 1.2 | Nucleophile (Diazo precursor) |
| Aryl Bromide ( | 1.0 | Electrophile |
| 0.025 (2.5 mol%) | Catalyst Source | |
| XPhos | 0.10 (10 mol%) | Ligand |
| 2.2 | Base | |
| 1,4-Dioxane | Solvent | 0.2 M concentration |
Experimental Workflow
-
Inert Atmosphere: Flame-dry a reaction vial or Schlenk tube and purge with Argon/Nitrogen.
-
Charging: Add the Tosylhydrazone (1.2 equiv), Aryl Bromide (1.0 equiv),
(2.5 mol%), XPhos (10 mol%), and (2.2 equiv) to the vial.-
Critical:
is preferred over carbonates for this specific transformation to ensure efficient Bamford-Stevens fragmentation at compatible temperatures.
-
-
Solvation: Add anhydrous 1,4-Dioxane. Seal the vessel.
-
Reaction: Heat the mixture to 80–100°C for 3–12 hours.
-
Observation: Nitrogen gas evolution indicates the decomposition of the hydrazone to the diazo species.[5]
-
-
Work-up: Cool to room temperature. Filter through a short pad of Celite to remove Palladium residues and inorganic salts. Wash with Ethyl Acetate.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanism Note: The base generates the diazo compound in situ.[1] The Pd(0) undergoes oxidative addition with
Protocol 3: Metal-Free Reductive Coupling
Objective: Coupling with Boronic Acids. This is a "green" alternative that avoids transition metals.[8]
Reagents & Materials
| Reagent | Equiv.[2][3][7] | Role |
| Tosylhydrazone | 1.0 | Precursor |
| Aryl Boronic Acid ( | 1.5 | Coupling Partner |
| 3.0 | Base | |
| 1,4-Dioxane | Solvent | 0.1 M |
Experimental Workflow
-
Charging: Combine Tosylhydrazone (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv) in a pressure tube. -
Reaction: Add Dioxane and heat to 110°C for 4–12 hours.
-
Note: Higher temperature is required compared to the Pd-method to drive the thermal decomposition and uncatalyzed coupling.
-
-
Work-up: Dilute with water, extract with Dichloromethane (DCM), dry over
, and concentrate.
Safety & Hazard Control (Self-Validating System)
CRITICAL WARNING: This protocol generates 4-bromophenyldiazomethane as a transient intermediate. While generated in situ, diazo compounds are:
-
Explosive: Potentially shock-sensitive if concentrated or dried.
-
Toxic: Alkylating agents.
Safety Rules:
-
Never isolate the intermediate: Do not attempt to stop the reaction at the diazo stage and isolate the product unless specifically equipped with blast shields and dedicated training.
-
Venting: The reaction produces
gas. Ensure the reaction vessel is not completely sealed without pressure relief (or use a balloon/bubbler) unless using rated pressure tubes. -
Quenching: Upon completion, add a small amount of Acetic Acid to the crude mixture before rotary evaporation to destroy any unreacted diazo species.
References
-
Barluenga, J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Tosylhydrazones with Aryl Halides."[1] Angewandte Chemie International Edition, vol. 46, no. 30, 2007, pp. 5587–5590. Link
-
Aggarwal, V. K., et al. "Safe and Efficient Generation of Diazo Compounds in Flow." Chemical Science, vol. 2, 2011, pp. 1656-1660. Link
-
Barluenga, J., & Valdés, C. "Tosylhydrazones: New Reagents for Metal-Free and Transition-Metal-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, vol. 50, no. 33, 2011, pp. 7486–7500. Link
-
Organic Syntheses. "Preparation of Phenyldiazomethane." Organic Syntheses, Coll.[9][10] Vol. 7, p.438 (1990).[9] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
palladium-catalyzed cross-coupling reactions of 4-bromobenzaldehyde tosylhydrazone
Application Note: Palladium-Catalyzed Cross-Coupling Architectures of 4-Bromobenzaldehyde Tosylhydrazone
Executive Summary
This guide details the operational frameworks for utilizing 4-bromobenzaldehyde tosylhydrazone (4-BBTH) as a bifunctional linchpin in palladium-catalyzed cross-coupling. Unlike standard aryl halides, 4-BBTH possesses two orthogonal reactive sites:
-
The Hydrazone Moiety: Acts as a latent diazo precursor, generating a Pd-carbene species in situ for migratory insertion.[1]
-
The Aryl Bromide: Serves as a classic electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings.
This dual functionality allows for divergent synthesis —ranging from the construction of polysubstituted olefins to the generation of cross-conjugated polymers (poly(arylene-1,1-vinylidene)s).
Mechanistic Foundation
The utility of 4-BBTH relies on the Barluenga-Valdés Coupling mechanism. Unlike traditional cross-couplings that form C-C single bonds (e.g., Suzuki, Negishi), this pathway forms C=C double bonds via a metal-carbene intermediate.
Mechanism: Pd-Carbene Migratory Insertion
The reaction proceeds through a non-stabilized diazo intermediate, generated in situ by base-promoted decomposition of the tosylhydrazone.
Figure 1: Catalytic cycle for the coupling of tosylhydrazones with aryl halides. The key step is the dediazotization forming the Pd-carbene.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
Pre-requisite step to generate the stable diazo surrogate.
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)
- -Toluenesulfonyl hydrazide (1.0 equiv)
-
Methanol (Solvent, 0.5 M)
Procedure:
-
Charge: In a round-bottom flask, dissolve 4-bromobenzaldehyde (e.g., 10 mmol, 1.85 g) in Methanol (20 mL).
-
Addition: Add
-toluenesulfonyl hydrazide (10 mmol, 1.86 g) in one portion at room temperature. -
Reaction: Stir the mixture at ambient temperature for 2–4 hours. A white precipitate will form rapidly.
-
Work-up: Cool the mixture to 0°C for 30 minutes. Filter the precipitate and wash with cold methanol (
mL) and diethyl ether ( mL). -
Drying: Dry under vacuum. Yield: Typically >90%.[2]
-
QC Check:
H NMR (DMSO- ) should show a singlet ~8.0 ppm (CH=N) and NH peak ~11.5 ppm.
-
Protocol B: Pd-Catalyzed Oxidative Coupling with Aryl Boronic Acids
Target: Synthesis of 1-(4-bromophenyl)-1-arylethylenes. This protocol preserves the bromine handle for subsequent functionalization.
Scope: This method uses oxidative conditions to couple the hydrazone carbon with a boronic acid, forming a 1,1-diarylethylene.
Materials:
-
Substrate: 4-BBTH (0.5 mmol)
-
Coupling Partner: Arylboronic acid (0.75 mmol)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: XPhos (10 mol%) or PPh
(20 mol%) -
Base: LiO
Bu (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inerting: Flame-dry a reaction tube and cool under Argon.
-
Loading: Add 4-BBTH (176 mg, 0.5 mmol), Arylboronic acid (0.75 mmol), Pd(OAc)
(5.6 mg), Ligand, and LiO Bu (80 mg). -
Solvation: Add 1,4-Dioxane (3 mL). Seal the tube.
-
Heating: Heat to 80–100°C for 4–8 hours.
-
Note: Nitrogen gas evolution indicates carbene formation.
-
-
Work-up: Cool to RT. Filter through a celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Data Summary: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Impact |
| Base | LiO | K | LiO |
| Solvent | 1,4-Dioxane | Toluene | Dioxane stabilizes Pd intermediates better in oxidative couplings. |
| Temp | 80°C | 110°C | Higher temp required for sterically hindered boronic acids. |
Protocol C: Self-Polymerization (Poly(arylene-1,1-vinylidene))
Target: Synthesis of cross-conjugated polymers. Mechanism:[3] The 4-BBTH acts as both the nucleophile (hydrazone) and electrophile (bromide) in a step-growth polymerization.
Reagents:
-
Monomer: 4-BBTH (1.0 equiv)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: Tri(4-fluorophenyl)phosphine (8 mol%)
-
Base: LiO
Bu (2.2 equiv) -
Solvent: 1,4-Dioxane/Toluene (1:1)
Procedure:
-
Setup: In a Schlenk flask under Argon, combine 4-BBTH (1.0 mmol), Pd
(dba) (18 mg), Ligand (25 mg), and LiO Bu (176 mg). -
Polymerization: Add solvent (5 mL) and heat to 100°C for 12–24 hours.
-
Observation: The solution will darken and viscosity may increase.
-
Termination: Pour the reaction mixture into acidic Methanol (100 mL, containing 1% HCl) to precipitate the polymer.
-
Purification: Reprecipitate from THF into Methanol.
-
Analysis: GPC for molecular weight (
) and UV-Vis for conjugation length.
Divergent Synthesis Workflow
The following diagram illustrates the decision matrix for using 4-BBTH in drug discovery campaigns.
Figure 2: Strategic divergence. Path A utilizes the hydrazone for olefination while keeping the bromide intact. Path B utilizes both sites for polymerization. Path C represents sequential functionalization.
Critical Troubleshooting (Self-Validating Systems)
-
The "Black Palladium" Drop:
-
Symptom:[4][5][6][7] Rapid precipitation of Pd black and low yield.
-
Cause: Instability of the diazo intermediate leading to catalyst poisoning.
-
Fix: Slow addition of the tosylhydrazone solution (if soluble) or lowering the temperature to 70°C to match the rate of diazo generation with the rate of oxidative addition.
-
-
Incomplete Conversion (Bromide Retention):
-
Scenario: In Protocol B, you want to react the hydrazone but not the bromide.
-
Validation: Use Pd(OAc)
without electron-rich phosphines (like P( Bu) ). Electron-rich ligands promote oxidative addition into the Ar-Br bond. Use XPhos or dppf to favor the carbene pathway over the competing Suzuki coupling at the bromide site.
-
-
Base Sensitivity:
-
LiO
Bu is critical. Stronger bases (NaH) decompose the diazo too fast; weaker bases (K CO ) may not generate it efficiently in dioxane. Ensure LiO Bu is fresh and stored in a desiccator.
-
References
-
Barluenga, J., et al. "Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones."[8] Nature Chemistry, 2009.[8]
-
Zhao, X., et al. "Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids." Chemical Communications, 2010.
-
Barluenga, J., et al. "Synthesis of Polysubstituted Olefins by Pd-Catalyzed Cross-Coupling Reaction of Tosylhydrazones and Aryl Nonaflates."[4][9] Organic Letters, 2011.[4][9]
-
Wang, J., et al. "Palladium-catalyzed carbene coupling of N-tosylhydrazones and arylbromides to synthesize cross-conjugated polymers." Polymer Chemistry, 2013.
-
Shao, Z., et al. "Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids." Molecules, 2017.[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Polysubstituted Olefins by Pd-Catalyzed Cross-Coupling Reaction of Tosylhydrazones and Aryl Nonaflates [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones [organic-chemistry.org]
- 9. Synthesis of polysubstituted olefins by Pd-catalyzed cross-coupling reaction of tosylhydrazones and aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Bromobenzaldehyde Tosylhydrazone as a Controlled Carbene Precursor
Executive Summary
This guide details the synthesis, handling, and application of 4-bromobenzaldehyde tosylhydrazone (4-BBTH) as a stable, solid-state precursor for in situ carbene generation. Unlike unstable diazo compounds, 4-BBTH allows for the safe, on-demand release of 4-bromophenylcarbene .
The 4-bromo substituent serves as a critical "orthogonal handle," remaining inert during carbene transfer reactions (such as cyclopropanation or Pd-catalyzed insertion) but available for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This note provides validated protocols for synthesis, palladium-catalyzed cross-coupling, and cyclopropanation, supported by mechanistic insights and safety standards.
Mechanistic Principles
The utility of 4-BBTH relies on the Bamford-Stevens reaction pathway. Under basic conditions, the tosylhydrazone undergoes deprotonation and elimination of the tosyl group to generate a transient diazo species.
Pathway Divergence
The fate of the diazo intermediate is solvent-dependent:
-
Protic Solvents: Protonation leads to a diazonium ion, followed by carbocation formation (mixed alkene products).[1]
-
Aprotic Solvents (Target Pathway): Thermal or metal-catalyzed decomposition yields the metal-carbenoid or free carbene.
Visualization: Activation Pathway
The following diagram illustrates the conversion of 4-BBTH into a reactive carbene and its subsequent divergence based on reaction conditions.
Figure 1: Mechanistic divergence of tosylhydrazone decomposition. The aprotic pathway is selected for controlled carbene generation.
Protocol 1: Synthesis of 4-BBTH
Objective: Preparation of high-purity 4-bromobenzaldehyde tosylhydrazone from 4-bromobenzaldehyde.
Materials
-
4-Bromobenzaldehyde (1.0 equiv)
-
p-Toluenesulfonyl hydrazide (1.05 equiv)
-
Methanol (HPLC grade)
-
Hydrochloric acid (catalytic, 1-2 drops)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (10 mmol, 1.85 g) in Methanol (20 mL).
-
Addition: Add p-toluenesulfonyl hydrazide (10.5 mmol, 1.95 g) in a single portion.
-
Catalysis: Add 1 drop of concentrated HCl.
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Observation: The solution will initially be clear/pale yellow. A white precipitate (the product) will begin to form within 30 minutes.
-
-
Completion Check (Self-Validating Step):
-
Spot a TLC plate (Hexane:EtOAc 3:1).
-
The starting aldehyde (
) should be absent. The hydrazone appears as a lower spot or a streak due to low solubility.
-
-
Workup: Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Filter the white solid under vacuum. Wash the cake with cold methanol (
) and then cold hexanes ( ). -
Drying: Dry under high vacuum for 4 hours.
Yield Expectation: 85–95% Characterization (QC):
-
Melting Point: 155–158 °C (dec).
-
1H NMR (DMSO-d6):
11.45 (s, 1H, NH), 7.92 (s, 1H, CH=N). Note: The disappearance of the aldehyde -CHO proton (~10 ppm) confirms conversion.
Protocol 2: Pd-Catalyzed Cross-Coupling (Barluenga/Wang Type)
Objective: Coupling 4-BBTH with aryl boronic acids to form 1,1-diarylethylenes or diarylmethanes. Scientific Insight: This protocol utilizes the diazo carbon as the electrophile. Crucially, the Ar-Br bond remains intact because the oxidative insertion of Pd into the diazo-carbon is faster than into the Ar-Br bond under these specific conditions, preserving the bromine for future elaboration.
Reaction Parameters
| Parameter | Condition |
| Solvent | 1,4-Dioxane (Anhydrous) |
| Base | LiOtBu (Lithium tert-butoxide) |
| Catalyst | Pd2(dba)3 (2.5 mol%) + XPhos (5 mol%) |
| Temperature | 70–90 °C |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Methodology
-
Setup: Flame-dry a Schlenk tube and cool under argon.
-
Loading: Add 4-BBTH (0.5 mmol), Aryl Boronic Acid (0.75 mmol), Pd2(dba)3 (11 mg), XPhos (12 mg), and LiOtBu (0.75 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL).
-
Degassing: Freeze-pump-thaw the solution twice to remove oxygen (critical for Pd cycle stability).
-
Reaction: Heat to 80 °C for 4–8 hours.
-
Self-Validating Sign: Evolution of nitrogen gas bubbles indicates diazo decomposition and carbene generation.[2]
-
-
Workup: Cool to RT, filter through a celite pad, and concentrate. Purify via flash chromatography.
Mechanism Visualization (Pd-Cycle)
Figure 2: Catalytic cycle for the cross-coupling of 4-BBTH. Note that the Pd-carbene forms before the aryl migration.
Protocol 3: Metal-Free Cyclopropanation
Objective: Synthesis of bromophenyl-substituted cyclopropanes.
Step-by-Step Methodology
-
Reagents: 4-BBTH (1.0 mmol), Styrene (or alkene substrate, 5.0 equiv), NaH (1.2 equiv, 60% dispersion).
-
Solvent: Toluene (Anhydrous).
-
Procedure:
-
Suspend NaH in Toluene. Add 4-BBTH slowly at RT. Stir for 15 min until gas evolution ceases (formation of sodium salt).
-
Add the alkene substrate.[3]
-
Heat the mixture to reflux (110 °C).
-
-
Monitoring: The reaction is complete when the red color (transient diazo) fades to yellow/clear and
evolution stops.
Safety & Handling (Critical)
-
Diazo Hazards: While 4-BBTH is stable, the intermediate diazo compound generated in situ is toxic and potentially explosive. Never isolate the diazo intermediate on a large scale.
-
Ventilation: All reactions must be performed in a fume hood to manage
off-gassing and solvent vapors. -
Waste Disposal: Quench any unreacted diazo species with acetic acid before disposal.
References
-
Bamford-Stevens Reaction Original: Bamford, W. R., & Stevens, T. S. (1952).[4] The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740.[4] Link
-
Pd-Catalyzed Coupling (Barluenga): Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: versatile reagents for metal-catalyzed cross-coupling reactions. Angewandte Chemie International Edition, 50(33), 7486-7500. Link
-
Boronic Acid Coupling: Zhao, X., Zhang, Y., & Wang, J. (2010).[5] Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids.[5][6][7][8] Chemical Communications, 46(10), 1724-1726.[8] Link
-
Safety of Tosylhydrazones: Fulton, J. R., Aggarwal, V. K., & de Vicente, J. (2005).[9] The use of tosylhydrazone salts as a safe alternative for handling diazo compounds.[9][10] European Journal of Organic Chemistry, 2005(8), 1479-1492. Link
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pd-catalyzed oxidative cross-coupling of N -tosylhydrazones with arylboronic acids - Chemical Communications (RSC Publishing) DOI:10.1039/B925590G [pubs.rsc.org]
- 6. Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application of 4-Bromobenzaldehyde Tosylhydrazone in Heterocyclic Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of 4-Bromobenzaldehyde Tosylhydrazone in Modern Synthesis
In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular architectures, particularly those with pharmaceutical relevance. 4-Bromobenzaldehyde tosylhydrazone has emerged as a highly valuable and multifaceted reagent, primarily serving as a stable and convenient precursor to reactive diazo compounds and carbene intermediates.[1][2] This dual reactivity, coupled with the synthetic handle provided by the bromo-substituent, unlocks a diverse array of transformations for the synthesis of nitrogen-containing heterocycles, which are core scaffolds in numerous bioactive molecules.[3][4]
This technical guide provides an in-depth exploration of the application of 4-bromobenzaldehyde tosylhydrazone in heterocyclic synthesis, with a particular focus on the construction of pyrazole derivatives. We will delve into the mechanistic underpinnings of these transformations, offer detailed and field-proven experimental protocols, and present data in a clear and accessible format to empower researchers in their synthetic endeavors.
Core Application: Synthesis of Substituted Pyrazoles
Pyrazoles are a prominent class of nitrogen-containing heterocycles renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6] The reaction of tosylhydrazones with suitable coupling partners represents a powerful strategy for the regioselective synthesis of substituted pyrazoles. 4-Bromobenzaldehyde tosylhydrazone is an excellent substrate for these reactions, leading to pyrazoles bearing a 4-bromophenyl substituent, which can be further functionalized via cross-coupling reactions.
Mechanistic Insight: The [3+2] Cycloaddition Pathway
The synthesis of pyrazoles from 4-bromobenzaldehyde tosylhydrazone typically proceeds through a [3+2] cycloaddition reaction. The key steps are:
-
In Situ Generation of a Diazo Compound: In the presence of a base, 4-bromobenzaldehyde tosylhydrazone undergoes elimination of p-toluenesulfinic acid to generate the corresponding diazoalkane in situ.[3][7][8] This method is often preferred as it avoids the isolation of potentially explosive diazo compounds.[9]
-
1,3-Dipolar Cycloaddition: The generated diazo compound, a 1,3-dipole, then reacts with a suitable dipolarophile, such as an alkyne or an α,β-unsaturated carbonyl compound, in a concerted or stepwise [3+2] cycloaddition to form a pyrazoline intermediate.[6][10]
-
Aromatization: The pyrazoline intermediate subsequently undergoes aromatization, often through the elimination of a leaving group or a tautomerization process, to yield the stable pyrazole ring.[6]
This pathway can be facilitated either under transition-metal-free conditions or catalyzed by various transition metals, which can influence the reaction scope and efficiency.[1][2][5]
Diagram 1: General Mechanism for Pyrazole Synthesis
Caption: General reaction pathway for the synthesis of pyrazoles from 4-bromobenzaldehyde tosylhydrazone.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol 1: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
This protocol details the initial preparation of the key starting material. The condensation of an aldehyde with p-toluenesulfonylhydrazide is a robust and high-yielding reaction.[11]
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
p-Toluenesulfonylhydrazide (1.0 eq)
-
Ethanol (or Methanol)
-
Catalytic amount of acetic acid (optional)
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde and dissolve it in a minimal amount of ethanol.
-
Add an equimolar amount of p-toluenesulfonylhydrazide to the solution.
-
A catalytic amount of glacial acetic acid can be added to accelerate the reaction, although it often proceeds without a catalyst.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 4-bromobenzaldehyde tosylhydrazone as a white to off-white solid.
Data Presentation: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
| Parameter | Value | Reference |
| Starting Material | 4-Bromobenzaldehyde | [12][13] |
| Reagent | p-Toluenesulfonylhydrazide | [11] |
| Solvent | Ethanol | [11] |
| Reaction Time | 1-3 hours | [11] |
| Typical Yield | >90% | |
| Appearance | White to off-white solid |
Protocol 2: Transition-Metal-Free Synthesis of a 3,5-Disubstituted Pyrazole
This protocol exemplifies a "green" approach to pyrazole synthesis, avoiding the use of metal catalysts and often proceeding under solvent-free or minimal solvent conditions.[5][9]
Materials:
-
4-Bromobenzaldehyde tosylhydrazone (1.0 eq)
-
An α,β-unsaturated ketone (e.g., trans-4-phenyl-3-buten-2-one) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (minimal amount, as an energy transfer agent for microwave heating)[9]
Procedure:
-
In a microwave-safe reaction vessel, combine 4-bromobenzaldehyde tosylhydrazone, the α,β-unsaturated ketone, and anhydrous potassium carbonate.
-
Add a minimal amount of DMF (e.g., 30 mg/mmol of tosylhydrazone).[9]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 130 °C) for a short period (e.g., 5-15 minutes).[9] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(4-bromophenyl)-5-substituted-1H-pyrazole.
Data Presentation: Synthesis of a 3,5-Disubstituted Pyrazole
| Parameter | Value | Reference |
| Starting Material | 4-Bromobenzaldehyde tosylhydrazone | |
| Coupling Partner | α,β-unsaturated ketone | [9] |
| Base | K₂CO₃ | [9] |
| Conditions | Microwave irradiation, 130 °C | [9] |
| Reaction Time | 5-15 minutes | [9] |
| Typical Yield | High | [9] |
Diagram 2: Experimental Workflow for Pyrazole Synthesis
Caption: Step-by-step workflow for the synthesis of a substituted pyrazole.
Trustworthiness and Self-Validation
The protocols provided are based on established and peer-reviewed synthetic methodologies.[9][11] The progress of each reaction can be reliably monitored by TLC, allowing for real-time assessment of the conversion of starting materials to products. The final products can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm their identity and purity. The expected high yields for these reactions further validate their efficiency and reproducibility.
Conclusion and Future Outlook
4-Bromobenzaldehyde tosylhydrazone is a powerful and versatile reagent for the synthesis of heterocyclic compounds, most notably substituted pyrazoles. Its stability, ease of preparation, and ability to generate reactive diazo intermediates in situ make it an attractive tool for both academic research and industrial drug development. The presence of the bromo-substituent offers a valuable site for post-synthetic modification, enabling the rapid generation of diverse compound libraries for biological screening. Future research will likely focus on expanding the scope of its applications to other heterocyclic systems and developing even more sustainable and atom-economical synthetic protocols.
References
-
Recent Advances in Transition‐Metal‐Catalyzed Reactions of N‐Tosylhydrazones. (2018). ChemistrySelect, 3(4), 1269-1284. [Link]
-
Alkene Synthesis Through Transition Metal-Catalyzed Cross-Coupling of N-tosylhydrazones. (2017). In Cross-Coupling Reactions (pp. 331-360). Wiley-VCH. [Link]
-
Representative reactions of N‐tosylhydrazones under transition‐metal‐free conditions. (2020). Asian Journal of Organic Chemistry, 9(9), 1334-1354. [Link]
-
Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. (2013). Accounts of Chemical Research, 46(2), 236-247. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2021). Molecules, 26(11), 3321. [Link]
-
1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. (2016). The Journal of Organic Chemistry, 81(21), 10454-10461. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Medicinal Chemistry, 13(10), 1169-1191. [Link]
-
Leveraging in situ N-tosylhydrazones as diazo surrogates for efficient access to pyrazolo-[1,5-c]quinazolinone derivatives. (2024). Organic & Biomolecular Chemistry. [Link]
-
Bamford–Stevens reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. (2020). Scientific Reports, 10(1), 9345. [Link]
-
Shapiro reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Strategies to prepare heterocyclic compounds using tosylhydrazone. (2022). ResearchGate. [Link]
-
Bamford-Stevens Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Shapiro and Bamford-Stevens reactions – revisited. (2023). ARKIVOC, 2023(5), 1-23. [Link]
-
Stoichiometric Photochemical Carbene Transfer by Bamford–Stevens Reaction. (2020). Chemistry – A European Journal, 26(12), 2586-2591. [Link]
-
Synthesis of p-Bromobenzaldehyde. (n.d.). LookChem. [Link]
-
Shapiro Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(17), 6429. [Link]
-
Synthesis and characterization of novel heterocycles based on tetrazine and hydrazonoyl halides. (2012). Journal of Saudi Chemical Society, 16(4), 453-459. [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Molecules, 12(7), 1435-1445. [Link]
-
Recent progress in the area of heterocycle synthesis. (2023). IBMM. [Link]
-
DABCO-promoted synthesis of pyrazoles from tosylhydrazones and nitroalkenes. (2014). Organic & Biomolecular Chemistry, 12(4), 624-631. [Link]
-
Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione. (2004). Chemistry of Heterocyclic Compounds, 40(2), 229-238. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2010). Russian Journal of Electrochemistry, 46(2), 124-129. [Link]
Sources
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- 3. Leveraging in situ N -tosylhydrazones as diazo surrogates for efficient access to pyrazolo-[1,5- c ]quinazolinone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00950A [pubs.rsc.org]
- 4. Recent progress in the area of heterocycle synthesis – IBMM [ibmm.umontpellier.fr]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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role of 4-bromobenzaldehyde tosylhydrazone in the synthesis of stilbenes
Application Note: Modular Synthesis of Functionalized Stilbenes via 4-Bromobenzaldehyde Tosylhydrazone
Executive Summary
Stilbenes (1,2-diphenylethylenes) represent a privileged scaffold in medicinal chemistry (e.g., Resveratrol, Tamoxifen analogs) and optoelectronics (OLEDs). Traditional synthesis methods, such as the Wittig or Horner-Wadsworth-Emmons reactions, often suffer from poor E/Z selectivity, the generation of stoichiometric phosphorus waste, and limited functional group tolerance.
This guide details the application of 4-bromobenzaldehyde tosylhydrazone as a superior nucleophilic coupling partner in Palladium-catalyzed cross-coupling reactions (Barluenga-Valdés coupling). This reagent serves a dual purpose:
-
Safety: It acts as a bench-stable precursor to unstable diazo compounds, generated in situ.
-
Strategic Modularity: The 4-bromo substituent remains intact during the initial coupling (under controlled conditions), providing a "chemical handle" for orthogonal functionalization (e.g., subsequent Suzuki or Buchwald-Hartwig couplings) to access complex tri-aryl systems.
Scientific Foundation & Mechanism
The "Diazo In Situ" Advantage
Direct handling of diazo compounds is hazardous due to toxicity and explosion risks.[1] Tosylhydrazones, derived from the condensation of aldehydes with
The Barluenga-Valdés Coupling Mechanism
Unlike the Heck reaction (which requires a pre-existing alkene), this protocol constructs the alkene double bond de novo from a diazo species (nucleophile) and an aryl halide (electrophile).
Key Mechanistic Steps:
-
Decomposition: Base-mediated conversion of the tosylhydrazone to the diazo intermediate.
-
Oxidative Addition: Pd(0) inserts into the Aryl Halide (
) bond. -
Carbene Formation: The Pd(II) species reacts with the diazo compound, extruding
to form a Palladium-Carbene complex. -
Migratory Insertion: The aryl group migrates to the carbene carbon.
- -Hydride Elimination: Formation of the stilbene double bond and regeneration of Pd(0).
Figure 1: Catalytic cycle for the cross-coupling of tosylhydrazones with aryl halides. Note the convergence of the diazo generation and the Pd cycle.
Experimental Protocols
Precursor Synthesis: 4-Bromobenzaldehyde Tosylhydrazone
Objective: Synthesis of the stable diazo precursor.
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)[2]
- -Toluenesulfonyl hydrazide (1.0 equiv)
-
Methanol (Solvent, 0.5 M concentration)[3]
Procedure:
-
Charge a round-bottom flask with 4-bromobenzaldehyde and methanol.
-
Add
-toluenesulfonyl hydrazide in a single portion at room temperature. -
Stir the mixture. A white precipitate typically begins to form within 15–30 minutes.
-
Stir for an additional 2–4 hours to ensure completion.
-
Filtration: Collect the solid by vacuum filtration.
-
Wash: Wash the filter cake with cold methanol (
volumes) and diethyl ether. -
Drying: Dry under high vacuum.
Core Protocol: Pd-Catalyzed Stilbene Synthesis
Objective: Coupling the tosylhydrazone with an Aryl Iodide to form a functionalized stilbene.
Critical Note on Selectivity: To preserve the bromine atom on the tosylhydrazone for future use, use an Aryl Iodide or Aryl Triflate as the coupling partner. These undergo oxidative addition significantly faster than the aryl bromide present on the hydrazone, preventing polymerization.
Reaction Components Table:
| Component | Reagent | Equiv.[1][2][7][8][9][10][11][12] | Role |
| Nucleophile | 4-Bromobenzaldehyde Tosylhydrazone | 1.2 | Diazo precursor |
| Electrophile | Aryl Iodide (e.g., 4-Iodoanisole) | 1.0 | Coupling partner |
| Catalyst | 0.025 | Palladium source | |
| Ligand | XPhos | 0.10 | Stabilizes Pd, promotes cycle |
| Base | 2.5 | Decomposes hydrazone | |
| Solvent | 1,4-Dioxane | - | High boiling point, etheral |
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon/Nitrogen.
-
Loading: Add the Tosylhydrazone (1.2 mmol), Aryl Iodide (1.0 mmol),
(2.5 mol%), XPhos (10 mol%), and (2.5 mmol). -
Solvent: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Degassing: Seal the tube and purge with Argon for 5 minutes (or freeze-pump-thaw).
-
Reaction: Heat the mixture to 90°C (oil bath).
-
Observation: Nitrogen gas evolution will occur. Ensure the vessel is rated for pressure or vented through a bubbler if using Schlenk lines.
-
-
Monitoring: Monitor by TLC (typically 2–6 hours). Look for the disappearance of the Aryl Iodide.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove Pd residues.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Strategic Applications: The "Orthogonal" Workflow
The power of using 4-bromobenzaldehyde tosylhydrazone lies in the resulting product: a 4-bromo-stilbene . This molecule is not the endpoint but a platform.
Workflow Visualization:
-
Step 1 (Described above): Hydrazone Coupling (forms alkene).
-
Step 2 (Orthogonal): Suzuki-Miyaura Coupling (functionalizes the bromide).
Figure 2: Sequential functionalization strategy. The bromine handle survives Step 1 to participate in Step 2.
Troubleshooting & Safety (E-E-A-T)
-
Moisture Sensitivity: The generation of the diazo intermediate is sensitive to water (protonation leads to side products). Use anhydrous solvents.
-
Base Choice:
is preferred over carbonates ( ) for this specific transformation because it balances the rate of hydrazone decomposition with the rate of the Pd catalytic cycle. If decomposition is too fast, diazo-dimerization (azine formation) occurs. -
Safety Warning: While tosylhydrazones are stable, the in situ generated diazo compounds are toxic. Perform all reactions in a well-ventilated fume hood.
-
Isomerization: The reaction generally yields the thermodynamically stable (
)-stilbene. If ( )-isomers are observed, they can often be isomerized to ( ) by catalytic iodine ( ) in light.
References
-
Barluenga, J., et al. "Pd-Catalyzed Cross-Coupling Reactions of Tosylhydrazones with Aryl Halides." Angewandte Chemie International Edition, vol. 46, no. 31, 2007, pp. 5587–5590.
-
Valdés, C., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Tosylhydrazones: A New Approach to C-C Bond Formation." Accounts of Chemical Research, vol. 48, no. 11, 2015, pp. 2831–2842.
-
Aggarwal, V. K., et al. "The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds." Angewandte Chemie International Edition, vol. 42, no. 28, 2003, pp. 3274–3278.
-
Organic Syntheses. "Preparation of Benzaldehyde Tosylhydrazone." Organic Syntheses, Coll. Vol. 6, p. 293.
Sources
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- 11. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins [organic-chemistry.org]
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one-pot synthesis of ketones using 4-bromobenzaldehyde tosylhydrazone
Application Note & Protocol
Topic: One-Pot Synthesis of Unsymmetrical Ketones via C-H Insertion Using Aldehyde-Derived N-Tosylhydrazones
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of unsymmetrical ketones is a cornerstone of organic chemistry, yet traditional methods often rely on multi-step procedures involving sensitive organometallic reagents or pre-activated carbonyl species. This guide details a highly efficient, one-pot methodology for the synthesis of unsymmetrical ketones utilizing bench-stable N-tosylhydrazones as diazo precursors for insertion into an aldehyde's formyl C-H bond. By focusing on the application of 4-bromobenzaldehyde tosylhydrazone and related intermediates, we present a robust, scalable, and safer alternative that avoids the direct handling of potentially explosive diazo compounds. This protocol offers broad functional group tolerance and excellent yields, making it a valuable tool for medicinal chemistry and complex molecule synthesis.
Core Concept: The Synthetic Power of N-Tosylhydrazones
N-Tosylhydrazones, readily prepared by the condensation of aldehydes or ketones with N-tosylhydrazine, are exceptionally versatile and stable intermediates in modern organic synthesis.[1][2] Their primary utility stems from their ability to serve as reliable in situ precursors for diazo compounds under basic conditions.[3] This transformation is central to a variety of powerful carbon-carbon bond-forming reactions, including transition-metal-catalyzed cross-couplings and insertion reactions.[2][4]
The key advantage of this approach is the circumvention of the need to isolate and handle diazoalkanes, which are often toxic and explosive. The N-tosylhydrazone acts as a "tamed" diazo equivalent that only releases its reactive species under specific, controlled conditions, thereby enhancing the safety and practicality of the synthesis.[5]
Reaction Mechanism: From Tosylhydrazone to Ketone
The one-pot synthesis of ketones from tosylhydrazones and aldehydes proceeds through a well-defined, base-mediated pathway that does not require a transition-metal catalyst.[5][6] The generally accepted mechanism involves several key steps:
-
Diazo Compound Formation: In the presence of a suitable base, such as cesium carbonate (Cs₂CO₃), the N-tosylhydrazone undergoes elimination to form a transient diazo intermediate.
-
Nucleophilic Attack: The generated diazo compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde coupling partner.
-
1,2-Hydride Shift: The resulting adduct is unstable and rapidly undergoes a 1,2-hydride shift. This rearrangement is the key product-forming step, leading to the final unsymmetrical ketone.[7]
-
Enolization: Under the reaction conditions, the product may enolize, which is followed by protonation upon workup to yield the stable ketone.[5]
This mechanistic sequence highlights the atom economy and efficiency of the reaction, where the tosylhydrazone provides the carbon framework that is effectively "inserted" into the C-H bond of the aldehyde.
Sources
- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion [organic-chemistry.org]
- 6. Preparation of unsymmetrical ketones from tosylhydrazones and aromatic aldehydes via formyl C-H bond insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
Troubleshooting & Optimization
purification of crude 4-bromobenzaldehyde tosylhydrazone by recrystallization
Technical Support Center: Purification of 4-Bromobenzaldehyde Tosylhydrazone
Case ID: #TOSYL-4BBA-REC Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: What are you observing?
Before proceeding with the full protocol, identify your current bottleneck using the symptom tracker below.
| Symptom | Probable Cause | Immediate Action |
| Oiling Out (Product forms a liquid layer instead of crystals) | Solvent boiling point > Product melting point (depressed by impurities). | Switch Solvent System. Add a drop of water or switch to Ethanol/Water (95:5). Scratch glass to induce nucleation. |
| Colored Supernatant (Yellow/Orange tint) | Unreacted 4-bromobenzaldehyde or oxidized hydrazine impurities. | Activated Carbon Treatment. Perform hot filtration with charcoal (Step 3 in Protocol). |
| Low Recovery Yield (<50%) | Product is too soluble in cold solvent or volume is too high. | Concentrate & Cool. Evaporate 30% of solvent and cool to -20°C. |
| Ammonia/Fishy Odor | Decomposition of tosylhydrazine reagent. | Wash. Rinse crude solid with dilute HCl (0.1 M) before recrystallization to remove basic amines, then wash with water. |
The "Gold Standard" Protocol
Objective: Isolate high-purity 4-bromobenzaldehyde tosylhydrazone (4-BBTH) from crude reaction mixture. Standard Solvent: Ethanol (95%) or Methanol (Anhydrous). Target Purity: >98% (HPLC/NMR).
Step-by-Step Methodology
1. Solvent Selection & Dissolution
-
Logic: Tosylhydrazones exhibit steep solubility curves in lower alcohols. They are sparingly soluble at RT but highly soluble at reflux [1, 5].
-
Action: Place crude 4-BBTH in an Erlenmeyer flask. Add Ethanol (95%) in small portions while heating on a steam bath or oil bath (approx. 70-75°C).
-
Critical Check: Use the minimum amount of solvent required to dissolve the solid at boiling point. If 5-10% of the solid remains undissolved (likely inorganic salts or polymer byproducts), do not add infinite solvent. Proceed to filtration.[1][2][3]
2. Hot Gravity Filtration (Impurity Removal)
-
Logic: Removes insoluble mechanical impurities and dust which can act as heterogenous nucleation sites for "bad" crystal growth.
-
Action: While keeping the solution near boiling, filter through a fluted filter paper into a pre-warmed receiving flask.
-
Pro-Tip: If the solution is colored (yellow/brown), add 1-2% w/w activated charcoal before this step, boil for 2 mins, then filter [6].
3. Controlled Cooling (Nucleation)
-
Logic: Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows the lattice to exclude foreign molecules (purification) [6].
-
Action:
-
Allow flask to cool to Room Temperature (RT) on a wood block or cork ring (insulation slows heat loss).
-
Once at RT, move to an ice bath (0-4°C) for 30 minutes.
-
(Optional) If no crystals form, scratch the inner wall with a glass rod to generate micro-glass seeds.
-
4. Isolation & Drying
-
Logic: Solvent removal prevents redissolution.
-
Action: Filter via vacuum (Buchner funnel). Wash the cake with cold Ethanol (-20°C).
-
Drying: Dry in a vacuum oven at 40°C.
-
Warning: Do not exceed 60°C. Tosylhydrazones are precursors to diazo compounds (Bamford-Stevens reaction) and can decompose at high heat [4].
-
Technical Deep Dive: Mechanisms & Pathways
Workflow Visualization
The following diagram illustrates the critical decision nodes in the purification workflow.
Figure 1: Decision logic for the recrystallization of 4-bromobenzaldehyde tosylhydrazone.
Chemical Stability & Impurity Profile
Understanding the chemistry is vital for troubleshooting. The tosylhydrazone linkage (
Figure 2: Stability profile. Avoid acidic wet solvents (hydrolysis risk) and strong bases/high heat (decomposition).
Frequently Asked Questions (FAQ)
Q1: Why does my product smell like almonds? A: This indicates Hydrolysis . The "almond" scent is characteristic of benzaldehydes (specifically 4-bromobenzaldehyde here).
-
Cause: Your solvent contained too much water or was slightly acidic, reversing the condensation reaction.
-
Fix: Recrystallize again using anhydrous Ethanol or Methanol. Ensure your crude material is acid-free [1, 4].
Q2: Can I use water as a co-solvent? A: Yes, but cautiously. The Ethanol/Water pair is effective if the product is too soluble in pure ethanol.
-
Protocol: Dissolve in hot ethanol. Add hot water dropwise until persistent cloudiness appears (saturation point). Add one drop of ethanol to clear it, then cool. This often improves yield but increases the risk of "oiling out" if added too quickly [6].
Q3: The melting point is broad (e.g., 145-155°C). Is it pure? A: No. A range >2°C indicates impurities.
-
Context: Tosylhydrazones generally have high decomposition/melting points (often >150°C) [2]. A broad range suggests the inclusion of solvent or unreacted tosylhydrazine. Dry the sample thoroughly under high vacuum to remove solvent inclusions before re-testing.
Q4: My yield is only 40%. Where is the rest? A: It is likely in the Mother Liquor .
-
Recovery: Do not discard the filtrate. Rotate it down to 20% of its original volume and cool again to harvest a "second crop." Note that the second crop is usually less pure and should be analyzed separately [3].
References
-
BenchChem. (2025).[4][5] An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity. Retrieved from
-
National Institutes of Health (NIH). (2020). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions. Retrieved from
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from
-
Wikipedia. (n.d.). Tosylhydrazone - Reactions and Stability. Retrieved from
-
ResearchGate. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Retrieved from
-
LibreTexts. (2022). 3.6F: Troubleshooting Recrystallization. Retrieved from
Sources
Technical Support Center: 4-Bromobenzaldehyde Tosylhydrazone Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 4-bromobenzaldehyde tosylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tosylhydrazone chemistry, particularly the Shapiro and Bamford-Stevens reactions. Here, we address common experimental challenges, provide in-depth mechanistic explanations, and offer validated protocols to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: After running my reaction and checking the TLC, I see a significant, non-polar yellow spot with a high Rf value that is not my starting material or desired product. What is it?
Answer: This is a classic sign of azine formation . The most common side product in tosylhydrazone chemistry, especially during the formation of the hydrazone itself, is the corresponding azine. This occurs when a second molecule of 4-bromobenzaldehyde condenses with the newly formed 4-bromobenzaldehyde tosylhydrazone.
Causality and Mechanism: The formation of the tosylhydrazone is a reversible condensation reaction. If there is a localized excess of the aldehyde or if the reaction is allowed to proceed for too long under certain conditions, the nucleophilic nitrogen of the hydrazone can attack the carbonyl carbon of another aldehyde molecule, leading to the highly conjugated and often brightly colored azine dimer. This process can be exacerbated by heat.[1][2]
Troubleshooting and Prevention:
-
Stoichiometry Control: During the synthesis of the tosylhydrazone, use a slight excess (1.05 to 1.1 equivalents) of tosylhydrazide relative to 4-bromobenzaldehyde. This ensures the aldehyde is the limiting reagent, minimizing the chance of it reacting with the product.[1]
-
Order of Addition: Add the aldehyde slowly to a solution of the tosylhydrazide. This prevents a high concentration of the aldehyde at any point.
-
Temperature Management: Perform the hydrazone formation at room temperature or with gentle heating. Avoid unnecessarily high temperatures or prolonged refluxing.
-
Purification: If azine is formed, it can often be separated from the more polar tosylhydrazone product by column chromatography or recrystallization. Azines are typically much less polar.
dot
Caption: Formation of azine side product from tosylhydrazone.
Question 2: I performed a Bamford-Stevens reaction in a protic solvent and my product is a complex mixture of alkenes, some of which appear to be rearranged. Why did this happen?
Answer: The use of protic solvents (like glycols) in the Bamford-Stevens reaction dictates a reaction mechanism that proceeds through a carbenium ion intermediate .[3][4] This high-energy species is prone to Wagner-Meerwein rearrangements to form a more stable carbocation before elimination occurs, leading to a mixture of alkene products.[5]
Causality and Mechanism: In a protic solvent, the diazo compound, formed from the deprotonation of the tosylhydrazone, is protonated by the solvent. This generates a diazonium ion, which then loses molecular nitrogen (N₂) to form a secondary carbenium ion. This carbenium ion can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary or resonance-stabilized cation. Subsequent elimination of a proton from this rearranged intermediate gives the unexpected alkene.[3][5]
Solution: To avoid rearrangement and achieve a cleaner reaction, perform the decomposition under aprotic conditions (e.g., in solvents like diglyme or THF). In aprotic solvents, the reaction proceeds through a carbene intermediate , which favors a direct and rapid 1,2-hydrogen shift to form the alkene, largely avoiding skeletal rearrangements.[4][6] For the highest regioselectivity toward the less substituted alkene, the Shapiro reaction is the preferred method.[7][8]
Question 3: My Shapiro reaction failed. After quenching, I recovered mostly unreacted tosylhydrazone or a complex mixture. What went wrong?
Answer: The Shapiro reaction's success is critically dependent on the use of a strong base and strictly anhydrous conditions. The most common reasons for failure are insufficient base, inactive base, or the presence of water.
Causality and Troubleshooting:
-
Insufficient Base: The Shapiro reaction requires at least two full equivalents of a strong organolithium base (e.g., n-BuLi, MeLi).[9][10] The first equivalent deprotonates the N-H of the hydrazone, and the second equivalent abstracts the proton alpha to the imine, forming the crucial dianion that eliminates the tosyl group.[10][11] Using less than two equivalents will result in an incomplete reaction. It is often advisable to use a slight excess (e.g., 2.1-2.2 equivalents).
-
Base Quality: Organolithium reagents are highly reactive and degrade upon exposure to moisture and air. Use a recently titrated and properly stored solution of your organolithium base. An old or poorly handled bottle of n-BuLi will have a significantly lower molarity than stated on the label.
-
Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Solvents must be anhydrous. Any trace of water will quench the organolithium reagent, effectively reducing its equivalency and halting the reaction.[12]
-
Temperature Control: The initial deprotonations are typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. Allowing the reaction to warm to room temperature is often necessary for the elimination and nitrogen extrusion steps.
dot
Caption: Troubleshooting flowchart for a failed Shapiro reaction.
Frequently Asked Questions (FAQs)
Question 4: What are the key differences in outcome between the Shapiro and Bamford-Stevens reactions for 4-bromobenzaldehyde tosylhydrazone?
Answer: While both reactions convert tosylhydrazones to alkenes, they proceed via different mechanisms that lead to different products, especially with more complex substrates. For 4-bromobenzaldehyde tosylhydrazone, which is derived from an aldehyde, the primary product is styrene. However, the reaction conditions and potential for side reactions differ significantly.
| Feature | Bamford-Stevens Reaction | Shapiro Reaction |
| Base | Strong bases like NaH, NaOMe in protic or aprotic solvents.[3][13] | ≥2 equivalents of organolithium base (e.g., n-BuLi, MeLi).[8][9] |
| Key Intermediate | Carbene (aprotic solvent) or Carbenium Ion (protic solvent).[5][6] | Vinyllithium species.[9][11] |
| Regioselectivity | Tends to form the more substituted (thermodynamically favored) alkene.[3][13] | Forms the less substituted (kinetically favored) alkene.[8][9] |
| Key Advantage | Useful for forming thermodynamically stable alkenes. | The vinyllithium intermediate can be trapped with various electrophiles (not just H⁺), allowing for further C-C bond formation.[10] |
| Primary Concern | Potential for carbenium ion rearrangements in protic solvents.[5] | Requires strictly anhydrous conditions and carefully titrated strong bases. |
dot
Caption: Contrasting pathways of Bamford-Stevens and Shapiro reactions.
Question 5: I don't have an α-hydrogen on my 4-bromobenzaldehyde tosylhydrazone for the second deprotonation in the Shapiro reaction. How does the reaction proceed?
Answer: This is an excellent question that highlights a key mechanistic detail. For tosylhydrazones derived from aldehydes, like 4-bromobenzaldehyde, the second equivalent of base deprotonates the carbon atom that was formerly the carbonyl carbon. The mechanism proceeds as follows:
-
First Deprotonation: The first equivalent of n-BuLi deprotonates the acidic N-H proton.
-
Second Deprotonation: The second equivalent of n-BuLi abstracts the hydrogen atom attached to the C=N carbon. This forms a geminal dianion species.
-
Elimination & Extrusion: This intermediate is unstable and rapidly eliminates the p-toluenesulfinate anion (Ts⁻) and extrudes molecular nitrogen (N₂).
-
Vinyllithium Formation: The result is a vinyllithium species where the lithium is attached to the terminal carbon of the newly formed double bond. This can then be quenched with water to give 4-bromostyrene or trapped with another electrophile.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
This protocol describes the reliable synthesis of the tosylhydrazone starting material.
Materials:
-
4-Bromobenzaldehyde
-
p-Toluenesulfonylhydrazide (Tosylhydrazide)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.0 eq) in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve p-toluenesulfonylhydrazide (1.05 eq) in warm ethanol.
-
Slowly add the tosylhydrazide solution to the stirring aldehyde solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Stir the reaction mixture at room temperature. A white precipitate should begin to form within 30-60 minutes.
-
Continue stirring for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC, observing the disappearance of the 4-bromobenzaldehyde spot.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum. The resulting 4-bromobenzaldehyde tosylhydrazone is typically of sufficient purity for subsequent reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 7. Shapiro Reaction [organic-chemistry.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 10. On the mechanism of the Shapiro reaction: understanding the regioselectivity - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05141J [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Monitoring 4-Bromobenzaldehyde Tosylhydrazone Reactions
Status: System Operational Current Ticket Volume: Low Operator: Senior Application Scientist
Welcome to the Reaction Monitoring Support Center. This guide addresses the specific technical challenges of monitoring the condensation of 4-bromobenzaldehyde with p-toluenesulfonylhydrazide (tosylhydrazide) to form 4-bromobenzaldehyde tosylhydrazone via Thin Layer Chromatography (TLC).
Unlike standard reaction monitoring, this system presents unique challenges regarding stationary phase stability and detection specificity.
Part 1: Reference Data & System Configuration
Before troubleshooting, ensure your baseline parameters match the standard operating specifications for this chemistry.
Reaction Components & TLC Characteristics
| Component | Role | Polarity | Approx.[1][2] Rf (Hex:EtOAc 3:1) | Detection (UV 254nm) | Staining Behavior (2,4-DNP) |
| 4-Bromobenzaldehyde | SM 1 | Non-polar | 0.65 - 0.75 | Strong Absorption | Positive (Bright Yellow/Orange) |
| p-Toluenesulfonylhydrazide | SM 2 | Polar | 0.05 - 0.15 (Often streaks) | Strong Absorption | Negative (White/Faint) |
| Tosylhydrazone Product | Product | Intermediate | 0.35 - 0.45 | Strong Absorption | Negative/Faint Yellow |
Technical Note: The product precipitates in many solvents (EtOH/MeOH). Ensure you fully solubilize the reaction aliquot (using THF or DCM) before spotting to avoid "false negatives" where the product remains solid and doesn't migrate.
Part 2: Troubleshooting Tickets (Q&A)
Ticket #401: "Ghost" Spots and Product Decomposition
User Report: "I see a distinct spot for my product, but I also see a faint smear trailing back up to the aldehyde Rf, even though I drove the reaction to completion. Is my product reverting?"
Diagnosis: On-Plate Hydrolysis. Silica gel is slightly acidic (pH ~5). Tosylhydrazones are acid-sensitive and can hydrolyze back to the aldehyde during the TLC run, creating a "ghost" spot or a streak connecting the product to the aldehyde Rf.
Resolution Protocol:
-
Neutralize the Plate: Pre-elute your TLC plate with a solvent system containing 1% Triethylamine (TEA) and let it dry before spotting.
-
Modify Mobile Phase: Add 0.5% - 1% Triethylamine directly to your developing solvent (e.g., Hexane:EtOAc:TEA). This neutralizes acidic sites on the silica, stabilizing the hydrazone.
-
Alternative Stationary Phase: If degradation persists, switch to Alumina (Basic) plates, which are inherently stable for acid-sensitive hydrazones.
Ticket #402: Severe Tailing of the Sulfonylhydrazide
User Report: "The starting hydrazide (SM2) isn't a spot; it's a streak from the baseline up to Rf 0.3, masking my product."
Diagnosis: Active Site Adsorption. The sulfonylhydrazide moiety is highly polar and can hydrogen-bond strongly with free silanol groups on the silica, causing peak broadening (tailing).
Resolution Protocol:
-
Increase Solvent Polarity: Shift from Hexane:EtOAc (3:1) to DCM:MeOH (95:5) . The methanol competes for silanol binding sites, sharpening the hydrazide spot.
-
Acid/Base Modifiers: Paradoxically, while the product needs base (see Ticket #401), the hydrazide sometimes spots better with acid. However, prioritize the product stability . Use the TEA method (Ticket #401) as it generally tightens sulfonamide-type spots effectively.
Ticket #403: Ambiguous Completion (Visualization)
User Report: "The Rf difference between the aldehyde and the product is small. How can I be 100% sure the aldehyde is gone?"
Diagnosis: UV Non-Specificity. Both the starting aldehyde and the product share the 4-bromophenyl chromophore, making them look identical under UV light.
Resolution Protocol: Use a Chemo-Selective Stain (2,4-DNP) .
-
Elute the plate and mark UV spots.
-
Dip/Spray with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
-
Interpretation:
-
Aldehyde (SM1): Instantly turns Yellow/Orange .
-
Tosylhydrazone (Product): Remains colorless or turns very faint yellow (slowly).
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for monitoring this reaction, integrating the troubleshooting steps for hydrolysis and visualization.
Caption: Decision logic for TLC monitoring. Note the loop for neutralizing silica with Triethylamine (TEA) if streaking or hydrolysis is observed.
Part 4: Standardized Protocol (SOP)
Method ID: SOP-TLC-HYD-04 Title: Monitoring 4-Bromobenzaldehyde Tosylhydrazone Formation
Reagents Required:
-
Mobile Phase: Hexanes / Ethyl Acetate (3:1 v/v).
-
Modifier: Triethylamine (TEA).
-
Solvent for Aliquot: Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Stain: 2,4-DNP solution.
Step-by-Step Procedure:
-
Sampling:
-
Take a 50 µL aliquot from the reaction mixture.
-
Critical: The product is likely a solid precipitate. Add 200 µL of THF to the aliquot to fully dissolve all solids. Spotting a suspension will result in the product staying on the baseline.
-
-
Plate Preparation:
-
Use Silica Gel 60 F254 plates.
-
Prophylactic Step: If using fresh plates, pre-elute with mobile phase + 1% TEA to prevent on-plate hydrolysis [1].
-
-
Development:
-
Elute in a saturated chamber using Hexanes:EtOAc (3:1) .
-
Optimization: If the aldehyde and product co-elute, adjust to Hexanes:EtOAc (4:1) to slow migration.
-
-
Visualization:
-
UV: Mark the dark spots under 254 nm.
-
Differentiation: Dip in 2,4-DNP.
-
Red/Orange Spot at Rf ~0.7: Unreacted 4-bromobenzaldehyde.
-
No Color Change at Rf ~0.4: Product (Tosylhydrazone).
-
-
-
Completion Criteria:
-
Disappearance of the UV spot at Rf ~0.7.
-
Absence of orange staining upon DNP application.
-
References
-
Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of hydrazones and TLC monitoring." RSC Advances. Accessed 2025.[3][4] [Link]
-
ResearchGate. "Tailing in TLC - can anyone help? (Discussion on Silica Acidity)." ResearchGate Community Forum. Accessed 2025.[3][4] [Link]
-
Bitesize Bio. "Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC." Bitesize Bio. Accessed 2025.[3][4] [Link]
-
Sorbtech. "Silica Gel TLC Plates, High Definition (HD) Layer - Advantages and Stability." Sorbtech Technical Notes. Accessed 2025.[3][4] [Link]
Sources
challenges in scaling up 4-bromobenzaldehyde tosylhydrazone preparation
Technical Support Center: 4-Bromobenzaldehyde Tosylhydrazone Synthesis Senior Application Scientist: Dr. Aris Thorne Subject: Scale-Up Optimization & Troubleshooting Guide
Introduction: The Scale-Up Transition
You are likely accessing this guide because a protocol that worked flawlessly on a 500 mg scale is behaving unpredictably at 50 g or 1 kg. 4-Bromobenzaldehyde tosylhydrazone is a critical intermediate, primarily serving as a precursor for Bamford-Stevens or Shapiro reactions to generate carbenes or vinyl lithium species.
At scale, the physics of the reaction (mass transfer, thermal history) often override the chemistry. This guide addresses the three primary failure modes in scaling this condensation: Azine impurity formation , "Oiling out" (phase separation) , and Thermal decomposition risks .
Module 1: Reaction Engineering & Mechanism
To troubleshoot, we must first visualize the competing pathways. The formation of the tosylhydrazone is an equilibrium process. The primary enemy of purity is the Azine —a double condensation product formed when a product molecule reacts with a second molecule of aldehyde.
Critical Pathway Diagram
The following diagram illustrates the desired pathway versus the azine side-reaction and the safety limits.
Figure 1: Reaction mechanism showing the target dehydration pathway and the parasitic azine formation driven by excess aldehyde or prolonged heating.
Module 2: Optimized Scale-Up Protocol
Standardized for 100 g – 1 kg batches.
The "Why" behind the steps:
-
Solvent: Ethanol (95%) is preferred over Methanol for safety, though Methanol offers better solubility.
-
Stoichiometry: We use a slight excess of Aldehyde (1.02 eq), not Hydrazide. Reason: Unreacted tosylhydrazide has similar solubility/polarity to the product and is difficult to remove. Residual aldehyde is easily washed away with cold ethanol/hexanes [1].
Step-by-Step Workflow
-
Reactor Charging:
-
Charge p-Toluenesulfonyl hydrazide (1.0 equiv) into the reactor.
-
Add Ethanol (5-7 vol relative to hydrazide) . Agitate. Note: It will be a suspension.
-
Add 4-Bromobenzaldehyde (1.02 - 1.05 equiv) .
-
-
Dissolution & Catalysis:
-
Add Glacial Acetic Acid (0.05 equiv) . Crucial: Do not use strong mineral acids (HCl) at scale unless necessary, as they can promote hydrolysis or salt formation.
-
Heat to Reflux (78°C) . Hold for 2-4 hours.
-
IPC (In-Process Control): Check TLC (30% EtOAc/Hexane). The hydrazide spot (polar, near baseline) should disappear.
-
-
Controlled Crystallization (The Anti-Oil Strategy):
-
Do not crash cool. Rapid cooling traps impurities and solvent.
-
Cool linearly: 78°C
50°C over 1 hour. -
Seed Step: At 50°C, if the solution is clear, add 0.1% w/w pure seed crystals.
-
Cool: 50°C
0-5°C over 2 hours.
-
-
Isolation:
-
Filter the white crystalline solid.
-
Displacement Wash: Wash with 2x volumes of cold Ethanol (removes residual aldehyde).
-
Chase Wash: Wash with 2x volumes of Pentane or Hexane (aids drying).
-
-
Drying:
-
Vacuum dry at 40-45°C .
-
Warning: Do not exceed 60°C. Tosylhydrazones are thermally sensitive [2].
-
Module 3: Troubleshooting & FAQs
Category 1: Purity & Impurities[1][2][3][4]
Q: My product has a higher melting point than reported and is insoluble in everything. What is it? A: This is likely the Azine impurity (bis-hydrazone).
-
Cause: This forms if the reaction runs too long with excess aldehyde, or if the pH is too low (promoting equilibrium reversal).
-
Solution: You cannot easily purify this out. You must prevent it. Ensure your stoichiometry is precise. If you suspect azine, recrystallize from Tetrahydrofuran (THF), as azines are often less soluble in ethanol than the hydrazone.
Q: The product is colored (Yellow/Orange) instead of White. Is it ruined? A: Not necessarily.
-
Cause: 4-Bromobenzaldehyde can oxidize to impurities that are yellow. Also, traces of acid left in the crystal lattice can cause slow decomposition (yellowing) upon drying.
-
Fix: Ensure the final wash cake is neutral. You can add a very small amount of weak base (NaHCO3) to the wash water if you used HCl, but for Acetic Acid, a thorough ethanol wash is usually sufficient.
Category 2: Physical Processing (Oiling Out)
Q: Upon cooling, the product formed a sticky oil at the bottom of the flask instead of crystals. A: "Oiling out" occurs when the product comes out of solution above its melting point (or as a supersaturated oil) before organizing into a lattice.
-
Immediate Fix: Reheat the mixture until the oil dissolves (add 10% more ethanol if needed). Turn off the stirrer. Let it cool very slowly undisturbed. When it reaches ~45°C, scratch the glass or add a seed crystal.
-
Scale-Up Fix: Use the Seeded Cooling Ramp described in the protocol above. Never shock-cool a tosylhydrazone reaction.
Category 3: Safety & Stability
Q: Can I dry this in the oven at 80°C to speed things up? A: ABSOLUTELY NOT.
-
Risk: p-Toluenesulfonyl hydrazide and its derivatives have decomposition onset temperatures starting around 100-110°C [2]. Decomposition is exothermic and releases Nitrogen gas (
). -
Consequence: In a vacuum oven, this can lead to rapid pressurization (explosion) or a charred, useless product.
-
Limit: Maximum drying temperature is 50°C under full vacuum.
Module 4: Process Logic Visualization
The following flowchart guides the decision-making process during the reaction workup.
Figure 2: Decision logic for handling phase separation (oiling out) during workup.
References
-
BenchChem Technical Guides. Synthesis of 4-Bromobenzaldehyde Hydrazone: Optimization and Troubleshooting. Retrieved from BenchChem.com. Link
-
Grokipedia / Safety Data. p-Toluenesulfonyl hydrazide thermal properties and decomposition hazards.Link
- Organic Letters (ACS).General methods for Tosylhydrazone formation and Azine prevention. (General Reference to standard methodology in Org. Lett. 2014, 16, 12, 3296–3299).
-
ChemicalBook. 4-Bromobenzaldehyde Properties and Reactivity Profile.Link
Technical Support Center: Purification of 4-Bromobenzaldehyde Tosylhydrazone
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-bromobenzaldehyde tosylhydrazone. Here, we address common challenges and frequently asked questions to ensure the successful isolation of a high-purity product, grounded in established chemical principles and field-proven insights.
Introduction to 4-Bromobenzaldehyde Tosylhydrazone and Its Purification Challenges
4-Bromobenzaldehyde tosylhydrazone is a stable and versatile intermediate in organic synthesis, often used as a precursor for diazo compounds in various coupling reactions.[1] The synthesis, a condensation reaction between 4-bromobenzaldehyde and p-toluenesulfonylhydrazide (tosylhydrazine), is generally straightforward. However, achieving high purity can be challenging due to the formation of specific impurities and the inherent reactivity of the tosylhydrazone functional group. This guide will provide a structured approach to troubleshooting and optimizing the purification process.
Troubleshooting Guide: From Crude Product to Pure Crystalline Solid
This section addresses specific issues you may encounter during the purification of 4-bromobenzaldehyde tosylhydrazone in a question-and-answer format.
Question 1: My TLC plate shows multiple spots. What are they and how do I get rid of them?
Multiple spots on a Thin-Layer Chromatography (TLC) plate are a clear indication of impurities in your product. For 4-bromobenzaldehyde tosylhydrazone, the most common impurities are:
-
Unreacted Starting Materials: 4-bromobenzaldehyde and tosylhydrazine.
-
Azine Byproduct: The most common side-product, formed from the reaction of the initially formed hydrazone with a second molecule of 4-bromobenzaldehyde.[2]
Identifying the Impurities via TLC:
To identify these spots, run a TLC plate with the following lanes:
-
Lane 1: Pure 4-bromobenzaldehyde (starting material).
-
Lane 2: Pure tosylhydrazine (starting material).
-
Lane 3: Your crude reaction mixture.
-
Lane 4: Co-spot of all three (starting materials and crude mixture).
The 4-bromobenzaldehyde will likely have a higher Rf value (less polar) than the more polar tosylhydrazone product and tosylhydrazine. The azine byproduct is generally less polar than the desired tosylhydrazone and will also have a higher Rf value.
Solutions:
-
For Unreacted Starting Materials:
-
Tosylhydrazine: Being more polar, it often remains at the baseline or has a very low Rf in typical eluent systems (e.g., ethyl acetate/hexane). It can usually be removed by recrystallization.
-
4-Bromobenzaldehyde: This is less polar than the product and can be removed by careful washing of the crude solid with a cold, less polar solvent in which the tosylhydrazone has low solubility, or by recrystallization.[3]
-
-
For the Azine Byproduct:
-
Prevention: The formation of the azine can be minimized by careful control of the reaction stoichiometry. Using a slight excess of tosylhydrazine can help to ensure that all the 4-bromobenzaldehyde is consumed in the formation of the desired product.[2]
-
Removal: The azine can be separated from the tosylhydrazone by either recrystallization or column chromatography, as their polarities are sufficiently different.
-
Question 2: My final product is an oil and won't crystallize. What should I do?
An oily product suggests the presence of significant impurities or residual solvent that is inhibiting crystallization.
Solutions:
-
Trituration: Try stirring the oil with a small amount of a cold, non-polar solvent like hexane or a mixture of hexane and a small amount of ethyl acetate. This can often induce crystallization by "washing away" impurities that are keeping the product in an oily state.
-
Recrystallization from a Two-Solvent System: If trituration fails, a two-solvent recrystallization is often effective.[2]
-
Dissolve the oil in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., ethanol, ethyl acetate, or acetone).
-
While the solution is still hot, slowly add a "poor" solvent in which the product is insoluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
Question 3: I'm considering column chromatography. Are there any special precautions I should take?
Yes, column chromatography of tosylhydrazones requires careful consideration due to their potential to decompose on acidic silica gel.[2][4]
Key Considerations and Protocol:
-
Stationary Phase:
-
Deactivated Silica Gel: To prevent decomposition, it is highly recommended to use silica gel that has been deactivated. This can be achieved by adding a small amount of a base, such as triethylamine (typically 1% by volume), to the eluent system.[2]
-
Neutral Alumina: As an alternative to silica gel, neutral alumina is a less acidic stationary phase and can be a better choice for purifying sensitive hydrazones.[4]
-
-
Eluent System:
-
A mixture of hexane and ethyl acetate is a common and effective eluent system for tosylhydrazones.
-
Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute your product. The optimal eluent system should provide a good separation of your product from its impurities on a TLC plate, with the Rf of the desired product being around 0.25-0.35.
-
-
Loading the Column:
-
Dry Loading: For best results, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This technique often leads to better separation than wet loading.
-
Question 4: My purified product has a broad melting point range. What does this indicate?
A sharp melting point is a key indicator of purity for a crystalline solid. A broad melting point range (greater than 2°C) strongly suggests that your product is still impure.
Solutions:
-
Repeat the Purification: If you observe a broad melting point, it is advisable to repeat the purification step. If you performed a recrystallization, a second recrystallization may be necessary. If you used column chromatography, ensure that you collected and combined only the purest fractions (as determined by TLC).
-
Check for Polymorphs: While less common, some organic compounds can exist in different crystalline forms (polymorphs), which may have different melting points. However, impurity is the more likely cause.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 4-bromobenzaldehyde tosylhydrazone?
Pure 4-bromobenzaldehyde tosylhydrazone is typically a white to off-white or pale yellow crystalline solid. While a definitive melting point is not consistently reported across the literature, for the closely related N'-(4-bromobenzylidene)-4-methylbenzenesulfonohydrazide, a purity of 95% is commercially available.[5] For comparison, 4-bromobenzaldehyde phenylhydrazone has a reported melting point of 112-114 °C.[6] A sharp melting point within a narrow range is the most critical indicator of purity.
Q2: What is the mechanistic reason for azine formation and how can I prevent it?
Azine formation occurs when the initially formed tosylhydrazone, which still possesses a nucleophilic nitrogen, attacks another molecule of the electrophilic 4-bromobenzaldehyde. This is essentially a competing reaction pathway.
To prevent this, ensure that the 4-bromobenzaldehyde is the limiting reagent by using a slight stoichiometric excess (e.g., 1.05 to 1.1 equivalents) of tosylhydrazine. This increases the probability that the aldehyde will react with the more abundant tosylhydrazine rather than the already formed tosylhydrazone.[2]
Q3: Can I use any solvent for recrystallization?
No, the choice of solvent is crucial for successful recrystallization. An ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
For 4-bromobenzaldehyde tosylhydrazone, ethanol is a commonly used and effective solvent for recrystallization.[6]
Q4: How do I prepare a sample for TLC analysis?
Dissolve a small amount of your crude or purified product in a volatile solvent such as ethyl acetate or dichloromethane. The concentration should be high enough to see a spot under UV light but not so high that it causes streaking on the TLC plate.
Data and Protocols at a Glance
Key Compound Properties
| Property | 4-Bromobenzaldehyde (Starting Material) | 4-Bromobenzaldehyde Tosylhydrazone (Product) |
| CAS Number | 1122-91-4[7] | 19350-68-6[5] |
| Molecular Formula | C₇H₅BrO[7] | C₁₄H₁₃BrN₂O₂S[5] |
| Appearance | White to pale yellow crystalline solid[7] | White to pale yellow crystalline solid |
| Melting Point | 56-59 °C[7] | Varies, sharp melting point indicates purity |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to the crude 4-bromobenzaldehyde tosylhydrazone to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography (Deactivated Silica)
-
TLC Analysis: Determine an optimal eluent system using TLC (e.g., 20-30% ethyl acetate in hexane) that gives an Rf value of ~0.25-0.35 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizing the Purification Workflow
Caption: A decision-making workflow for the purification of 4-bromobenzaldehyde tosylhydrazone.
References
- Structural and Theoretical Investigation of N'-[(E)-(4 Bromophenyl)(Phenyl)Methylidene]-4-Methylbenzenesulfonohydrazide Crystal Prepared by Slow Evaporation Method. (n.d.).
- BenchChem. (2025). Optimizing reaction conditions for Benzaldehyde, 4-bromo-, hydrazone synthesis.
- The Royal Society of Chemistry. (2013).
- Reddit. (2022).
- Synthetika. (n.d.). 4-Bromobenzaldehyde.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Characterization of 4-Bromobenzaldehyde Phenylhydrazone.
- HBCSE. (n.d.).
- Experiment 2: Recrystalliz
- Organic Syntheses Procedure. (n.d.). v102p0276-2.jpg.
- BenchChem. (2025). Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: An In-depth Technical Guide.
- BenchChem. (2025). An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.
- Yadav, P., et al. (2021). Synthesis,Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone. Journal of Scientific Research, 65(6).
- Northrop, B. H. (n.d.).
- BenchChem. (2025). High-Purity Isolation of 5-Bromo-2-[(4-bromobenzyl)
- Recrystalliz
- RECRYSTALLIS
- LookChem. (n.d.). Synthesis of p-Bromobenzaldehyde. Chempedia.
- Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.
- ChemicalBook. (n.d.). 4-Bromobenzaldehyde(1122-91-4) 1H NMR spectrum.
- AChemBlock. (2026). N'-(4-bromobenzylidene)-4-methylbenzenesulfonohydrazide 95%.
- ResearchGate. (n.d.). Synthesis of N′-substituted-4-methylbenzenesulfonohydrazides.
- American Research Journals. (n.d.). Synthesis of some 4-oxobenzotriazolo Hydrazones.
- Wikipedia. (n.d.). 4-Bromobenzaldehyde.
- Guidechem. (n.d.). 1122-91-4 4-Bromobenzaldehyde C7H5BrO, Formula,NMR,Boiling Point,Density,Flash Point.
- Sigma-Aldrich. (n.d.). 4-bromobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone.
- Organic Syntheses Procedure. (n.d.).
- Carl ROTH. (n.d.). 4-Bromobenzaldehyde.
- PubMed. (2024). Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.
- The Royal Society of Chemistry. (n.d.).
- Biotage. (2023).
- Rsc.org. (n.d.).
- Thin Layer Chrom
- Common Organic Chemistry. (n.d.).
- ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?.
- YouTube. (2018).
- ResearchGate. (n.d.). (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,....
- Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (2018).
- Taylor & Francis. (2022). N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions.
- Decomposition of Organochlorinated Silica Xerogels at High Temper
- Quora. (2020). Does silica gel break down?.
- ResearchGate. (n.d.). (PDF) Silica Gel in Organic Synthesis.
- ResearchGate. (n.d.). The substrate scope of N‐tosylhydrazones. Reactions conditions: A....
Sources
- 1. reddit.com [reddit.com]
- 2. N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. N'-(4-bromobenzylidene)-4-methylbenzenesulfonohydrazide 95% | CAS: 19350-68-6 | AChemBlock [achemblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromobenzaldehyde - SYNTHETIKA [synthetikaeu.com]
Technical Support Center: Thermal Kinetics & Troubleshooting for 4-Bromobenzaldehyde Tosylhydrazone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the nuanced thermal kinetics governing 4-bromobenzaldehyde tosylhydrazone . This compound is a critical precursor for diazoalkanes and metal-carbenes in cross-coupling, Bamford–Stevens, and Shapiro reactions.
In these workflows, temperature is the master variable. It dictates the delicate equilibrium between the stable hydrazone anion, the reactive diazo intermediate, and the transient carbene. Understanding the causality behind these temperature thresholds is essential for preventing stalled reactions and suppressing parasitic byproducts.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my cross-coupling reaction using 4-bromobenzaldehyde tosylhydrazone fail at room temperature?
A: Tosylhydrazones are thermodynamically stable at room temperature. The generation of the reactive diazoalkane intermediate requires the thermal extrusion of p-toluenesulfinate from the deprotonated tosylhydrazone anion[1]. At 25°C, the thermal energy is insufficient to breach the activation energy barrier for this elimination (the rate constant
Q2: What happens if I increase the temperature beyond 110°C to accelerate the reaction?
A: While the Arrhenius equation dictates that the rate of diazo formation will increase exponentially with heat, excessively high temperatures (>110°C) lead to uncontrolled decomposition. The diazo intermediate will rapidly extrude nitrogen gas (
Q3: Does the choice of base affect the required decomposition temperature?
A: Yes. The initial step is the deprotonation of the tosylhydrazone. Stronger bases (like
Part 2: Quantitative Data – Temperature vs. Reaction Kinetics
To optimize your reaction conditions, refer to the following kinetic summary demonstrating how temperature dictates the dominant chemical species and overall reaction outcome.
| Temperature Range | Kinetic Rate of Decomposition ( | Dominant Intermediate State | Primary Experimental Outcome |
| 20°C – 60°C | Hydrazone Anion | Stalled reaction; unreacted starting material recovered. | |
| 90°C – 110°C | Diazoalkane (Steady-State) | Optimal cross-coupling; controlled release; high yield (75-90%). | |
| > 130°C | Free Carbene | Rapid |
Part 3: Mechanistic Workflows & Troubleshooting
Mechanism of Thermal Decomposition
The pathway from stable precursor to reactive intermediate is strictly gated by temperature.
Fig 1: Temperature-dependent mechanistic pathways of tosylhydrazone decomposition.
Troubleshooting Logic Tree
If your downstream reactions are failing, use this logic tree to diagnose thermal kinetic issues.
Fig 2: Troubleshooting logic tree for optimizing thermal kinetics in coupling reactions.
Part 4: Validated Experimental Protocols
To ensure reproducibility, every protocol must act as a self-validating system. The following methodologies incorporate built-in kinetic checkpoints.
Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
Goal: Achieve complete condensation without triggering premature thermal decomposition.
-
Reagent Preparation: In an oven-dried round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equiv) and p-toluenesulfonylhydrazide (1.05 equiv) in anhydrous methanol (0.5 M concentration).
-
Thermal Control: Stir the mixture at room temperature. If the reaction is sluggish, apply a gentle reflux (max 60°C)[3].
-
Causality Check: Do not exceed 60°C. Higher temperatures during synthesis risk trace base-catalyzed premature decomposition, leading to darkened solutions and reduced purity.
-
-
Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The aldehyde spot should disappear within 2–4 hours.
-
Isolation: Cool the mixture to 0°C in an ice bath. The tosylhydrazone will precipitate as a white/off-white crystalline solid. Filter and wash with cold methanol.
Protocol B: Controlled Thermal Decomposition for Cross-Coupling
Goal: Generate the diazo intermediate at a steady state that matches the turnover rate of the transition metal catalyst.
-
System Setup: Charge a Schlenk tube with 4-bromobenzaldehyde tosylhydrazone (1.5 equiv relative to your coupling partner), the required catalyst, and a base (e.g.,
, 2.0 equiv). -
Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-dioxane.
-
Thermal Initiation: Immerse the flask in a pre-heated oil bath set strictly to 100°C .
-
Causality Check: Pre-heating the bath is critical. Ramping the temperature slowly from room temperature causes a prolonged phase where the base degrades the starting material without productive diazo formation. Plunging into a 100°C bath ensures immediate, steady-state generation of the diazoalkane.
-
-
Validation (Gas Evolution): Observe the reaction mixture. Steady bubbling (
gas evolution) indicates active decomposition. If bubbling is violent and rapid, the temperature is too high (risk of azine formation). If no bubbling occurs, verify base integrity and ensure the internal temperature has reached 90°C. -
Completion: Stir for 3–12 hours depending on the coupling partner, then cool to room temperature and quench with water.
References
-
The alkylation of Aryl Aldehyde Tosyhydrazones Tennessee.edu (Thesis by E. Bogas) [Link]
-
Bamford–Stevens reaction Grokipedia [Link]
-
Substituent effects on the rate of carbene formation in the pyrolysis of indenyl diazo compounds Canadian Science Publishing[Link]
-
Wolff–Kishner reduction Wikipedia[Link]
Sources
Validation & Comparative
Expected 13C NMR Shifts for 4-Bromobenzaldehyde Tosylhydrazone: A Comparative Guide to NMR Prediction Tools
Accurate structural elucidation is the cornerstone of synthetic organic chemistry. For complex intermediates like 4-bromobenzaldehyde tosylhydrazone—a highly versatile precursor widely used in cross-coupling reactions, diazo compound generation, and Bamford-Stevens/Shapiro reactions[1]—predicting the
As a Senior Application Scientist, I frequently evaluate the efficacy of in silico NMR prediction tools against empirical ground truths. This guide objectively compares the performance of three leading predictive methodologies—ChemDraw (HOSE codes), MestReNova (Hybrid Machine Learning), and Gaussian 16 (Quantum Mechanical DFT)—using 4-bromobenzaldehyde tosylhydrazone as the benchmark molecule.
The Benchmark: 4-Bromobenzaldehyde Tosylhydrazone
To evaluate the software, we must first establish the expected experimental
-
The Tosyl Group: Features a highly electron-withdrawing sulfonyl group (
) and an electron-donating methyl group, creating a strong push-pull electronic gradient across the aromatic ring. -
The Hydrazone Linkage (
): An extended conjugated -system that strongly deshields the imine carbon. -
The 4-Bromophenyl Ring: Contains a heavy halogen atom (Bromine) that induces a significant "heavy atom effect," often causing empirical predictors to underestimate the shielding at the ipso carbon (C-Br).
Based on established empirical data for arylaldehyde tosylhydrazones[2],[3], the expected experimental
Comparative Analysis of Prediction Algorithms
When selecting an NMR prediction tool, researchers must balance computational speed against absolute accuracy.
ChemDraw Professional (ChemNMR)
ChemDraw relies on Hierarchically Ordered Spherical Environment (HOSE) codes [4]. This empirical method encapsulates atom neighborhoods in concentric spheres and searches a massive database for exact or near-exact structural matches[4].
-
Pros: Instantaneous results; excellent for standard 2D organic frameworks.
-
Cons: Lacks 3D conformational awareness. It often struggles with the heavy atom effect of bromine, leading to higher Mean Absolute Errors (MAE) for halogenated quaternary carbons[5].
MestReNova (Mnova NMRPredict)
Mnova utilizes a Hybrid Machine Learning Approach , combining traditional HOSE codes with Graph Neural Networks (GNNs)[5].
-
Pros: By applying neural networks to correct HOSE code deficiencies, Mnova typically achieves a lower Root Mean Square Error (RMSE) for benzenic compounds compared to standard empirical methods[5].
-
Cons: Still fundamentally reliant on the quality of the underlying training database.
Gaussian 16 (DFT / GIAO)
Gaussian employs Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method[6]. This is a purely quantum mechanical approach that calculates the exact electronic shielding tensors of the 3D optimized molecule[6].
-
Pros: Highly accurate for novel compounds, complex stereochemistry, and unusual electronic environments (like the C-Br bond)[6].
-
Cons: Computationally expensive, requiring hours of CPU time compared to the milliseconds required by HOSE methods.
Experimental vs. Computational Protocols
To ensure a self-validating system, both the experimental acquisition and the computational predictions must follow rigorous, standardized workflows.
Protocol A: Chemical Synthesis & Experimental NMR Acquisition
Causality Note: Quaternary carbons (C-Br, C-
-
Synthesis: Dissolve 4-bromobenzaldehyde (1.0 equiv) and p-toluenesulfonylhydrazide (1.0 equiv) in methanol[3]. Stir at room temperature for 2 hours until the hydrazone precipitates as a white solid[3].
-
Purification: Filter the precipitate, wash with cold methanol, and dry under vacuum to afford pure 4-bromobenzaldehyde tosylhydrazone[2].
-
Sample Preparation: Dissolve ~25 mg of the compound in 0.6 mL of deuterated chloroform (
). The provides a deuterium lock signal for the spectrometer, while 0.03% v/v tetramethylsilane (TMS) is added as the internal 0.0 ppm reference. -
Acquisition: Transfer to a 5 mm NMR tube. Acquire the
C NMR spectrum at 100 MHz using a standard proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons.
Protocol B: In Silico DFT Prediction Workflow (Gaussian 16)
Causality Note: DFT calculates absolute shielding tensors, not chemical shifts. We must subtract the calculated shielding of the reference (TMS) and apply empirical linear scaling to correct for systematic DFT errors (such as basis set incompleteness and solvent cavity approximations)[6].
-
Geometry Optimization: Build the 3D structure of 4-bromobenzaldehyde tosylhydrazone. Run a DFT optimization at the B3LYP/6-31G(d) level to find the lowest energy conformer[6].
-
Tensor Calculation: Perform a single-point NMR calculation using the GIAO method at the B3LYP/6-311+G(2d,p) level. Apply the Polarizable Continuum Model (PCM) specifying chloroform as the solvent[6].
-
Scaling: Extract the isotropic shielding tensors (
) and convert them to chemical shifts ( ) using the empirically scaled formula: .
Quantitative Data Comparison
The following table summarizes the expected experimental shifts against the predictive outputs of the three software platforms.
| Carbon Environment | Expected Shift (ppm) | ChemDraw (HOSE) | Mnova (Hybrid) | Gaussian (DFT/GIAO) |
| Imine (CH=N) | 146.8 | 145.2 | 146.5 | 147.1 |
| Tosyl C-CH3 | 144.2 | 143.5 | 144.0 | 144.6 |
| Tosyl C-SO2 | 135.2 | 136.0 | 135.5 | 134.8 |
| 4-Br-Ph C-ipso | 132.2 | 133.0 | 132.5 | 131.8 |
| Aromatic CH (meta) | 131.9 | 132.1 | 131.8 | 132.5 |
| Aromatic CH (ortho) | 128.7 | 128.0 | 128.1 | 127.5 |
| 4-Br-Ph C-Br | 124.5 | 123.8 | 124.2 | 125.0 |
| Tosyl CH3 | 21.6 | 21.5 | 21.6 | 22.1 |
Data Interpretation: ChemDraw shows the highest deviation at the C-Br and Imine carbons due to limitations in the HOSE code's ability to model heavy atom shielding[5]. Mnova's neural network correction tightly aligns with the expected values. Gaussian (DFT) provides excellent structural validation but requires empirical scaling to correct systematic overestimations[6].
Workflow Visualization
Figure 1: Parallel workflow comparing experimental 13C NMR acquisition with in silico predictions.
References
-
[2] The alkylation of Aryl Aldehyde Tosyhydrazones. TRACE: Tennessee. Available at:
-
[3] Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. Available at:
-
[5] Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC. Available at:
-
[6] Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available at:
Sources
FT-IR Spectrum Analysis of 4-Bromobenzaldehyde Tosylhydrazone: A Comparative Technical Guide
Executive Summary
4-Bromobenzaldehyde tosylhydrazone (CAS 19350-68-6) is a critical intermediate in organic synthesis, primarily utilized as a precursor for diazo compounds in the Bamford-Stevens and Shapiro reactions . Its purity is paramount, as residual aldehyde or hydrazine can poison transition metal catalysts (e.g., Pd, Rh) used in subsequent cross-coupling or cyclopropanation steps.
While NMR (
Technical Context & Reaction Mechanism
The synthesis involves the acid-catalyzed condensation of 4-bromobenzaldehyde with
Mechanism of Formation
The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by proton transfer and dehydration.
Figure 1: Reaction pathway for the synthesis of the tosylhydrazone. The elimination of water drives the formation of the C=N bond, the key IR diagnostic feature.
Experimental Protocol
To ensure reproducible spectral data, the following synthesis and preparation protocol is recommended. This method minimizes hygroscopic interference common in sulfonyl hydrazides.
Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
-
Reagents: 4-Bromobenzaldehyde (1.0 eq),
-Toluenesulfonyl hydrazide (1.05 eq). -
Solvent: Methanol (HPLC grade).
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-bromobenzaldehyde in minimal hot methanol (
). -
Addition: Add
-toluenesulfonyl hydrazide. The solution may initially clear before precipitate forms. -
Reflux: Heat to reflux for 30–60 minutes.
-
Crystallization: Cool slowly to room temperature, then to
. The tosylhydrazone will precipitate as a white/off-white solid. -
Filtration: Filter and wash with cold methanol to remove unreacted aldehyde.
-
Drying: Vacuum dry at
for 4 hours. Note: Residual solvent can obscure the fingerprint region.
FT-IR Sample Preparation
For comparative analysis, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the high crystallinity of the product, which can cause scattering in pellets if not ground sufficiently.
-
Instrument: FT-IR Spectrometer (e.g., Bruker/PerkinElmer) with Diamond ATR.
-
Resolution:
. -
Scans: 16–32 scans.
-
Background: Air background collected immediately prior to measurement.
Spectral Analysis & Comparison
The validation of 4-bromobenzaldehyde tosylhydrazone relies on a "Subtraction Logic": confirming the disappearance of starting material peaks and the appearance of product-specific bands.
Comparative Data Table
| Functional Group | Vibration Mode | Starting Material: 4-Bromobenzaldehyde ( | Starting Material: Tosylhydrazide ( | Product: Tosylhydrazone ( | Diagnostic Value |
| Carbonyl ( | Stretch | 1690–1700 (s) | — | ABSENT | Primary Proof of Reaction |
| Imine ( | Stretch | — | — | 1615–1630 (m) | Confirmation of Schiff Base |
| Amine ( | Stretch | — | 3200–3350 (multiple) | 3180–3220 (s, sharp) | Sulfonamide N-H (single band) |
| Aldehyde ( | Fermi Resonance | 2720, 2830 (w) | — | ABSENT | Confirmation of aldehyde consumption |
| Sulfonyl ( | Asym. Stretch | — | ~1330 | 1330–1350 (s) | Characteristic of Tosyl group |
| Sulfonyl ( | Sym. Stretch | — | ~1160 | 1150–1170 (s) | Characteristic of Tosyl group |
| Aryl Bromide ( | Stretch | 1010, 1070 | — | 1010, 1070 (m) | Confirms structural integrity of aryl ring |
(s) = strong, (m) = medium, (w) = weak[3]
Detailed Band Assignment
The "Disappearance" Region (1680–2850
)
The most critical indicator of success is the complete absence of the aldehyde carbonyl peak at 1690–1700
-
Aldehyde C-H: The characteristic "Fermi doublet" of the aldehyde C-H stretch at 2720
and 2830 must also disappear. -
Troubleshooting: If these peaks remain, the product is contaminated with starting material. Recrystallize from ethanol.
The "Appearance" Region (1100–1630
)
-
C=N Imine Stretch (1615–1630
): This new band appears at a lower frequency than the original carbonyl. It is often sharper but less intense than a C=O stretch. -
Sulfonyl Bands (
): Two very strong bands appear in the fingerprint region. The asymmetric stretch is found near 1340 and the symmetric stretch near 1160 . These confirm the incorporation of the tosyl moiety.
The "Fingerprint" Region (600–1000
)
-
Para-Substitution: A strong bending vibration near 810–840
is characteristic of para-disubstituted benzene rings (arising from both the bromobenzene and toluene rings). -
C-Br Stretch: The aryl-bromide bond is stable and appears consistently around 1010
and 1070 in both the starting material and the product.
Performance Comparison: FT-IR vs. Alternatives
Why choose FT-IR over NMR or Mass Spectrometry for this specific workflow?
Comparative Analysis Matrix
| Feature | FT-IR (Recommended) | 1H-NMR | Mass Spectrometry (LC-MS) |
| Speed | < 2 mins | 15–30 mins (prep + shim) | 10–20 mins |
| Sample State | Solid (ATR) | Solution ( | Solution (MeOH/ACN) |
| Reaction Monitoring | Excellent (C=O disappearance) | Good (Aldehyde proton shift) | Poor (Ionization issues with salts) |
| Structural Detail | Functional Group ID | Atomic Connectivity | Molecular Weight |
| Cost per Run | Negligible | High (Solvents/Tubes) | Medium |
Logic for Drug Development
In a high-throughput drug development environment, FT-IR is the superior "in-process" control .
-
Scenario: You are running a Bamford-Stevens reaction. You need to know immediately if the hydrazone has formed before adding the base (e.g., NaH).
-
Protocol: Take an aliquot
Dry on ATR crystal Check for 1700 peak. -
Result: If 1700
is present, reflux longer. If absent, proceed to base addition. NMR is too slow for this real-time decision making.
Figure 2: Decision workflow demonstrating the efficiency of FT-IR for in-process monitoring compared to NMR.
References
-
Bamford, W. R., & Stevens, T. S. (1952).[4] The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740.[4] Link
-
BenchChem. (2025).[1][5] 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity. Link
-
National Institute of Standards and Technology (NIST). (2024). Infrared Spectrum of Benzaldehyde, 4-bromo-. NIST Chemistry WebBook, SRD 69. Link
-
Organic Syntheses. (1977). p-Toluenesulfonylhydrazide.[6][7] Org. Synth. 1977, 57, 88. Link
-
Aggarwal, V. K., et al. (2020). Stoichiometric Photochemical Carbene Transfer by Bamford–Stevens Reaction. Chemistry Europe. Link
Sources
Comparative Analysis: 4-Bromobenzaldehyde Tosylhydrazone Reactivity & Stability Profiles
This guide provides a technical comparison of 4-bromobenzaldehyde tosylhydrazone against its substituted analogs, focusing on its unique utility as a bifunctional "linchpin" reagent in cross-coupling chemistries.
Executive Summary: The "Linchpin" Advantage
While most tosylhydrazones serve purely as nucleophilic diazo surrogates, 4-bromobenzaldehyde tosylhydrazone is distinct due to its bifunctionality . Unlike the unsubstituted (phenyl) or electron-rich (4-OMe) variants, the 4-bromo derivative possesses an orthogonal electrophilic handle (C-Br).
-
Primary Utility: It allows for "iterative cross-coupling." The hydrazone moiety can undergo Pd-catalyzed or metal-free coupling first (preserving the C-Br bond), leaving the bromide available for a second, distinct functionalization step.
-
Reactivity Profile: The electron-withdrawing nature of the bromine atom (inductive effect, -I) increases the acidity of the hydrazone N-H proton relative to 4-methoxy variants, facilitating faster in situ diazo generation under basic conditions.
Comparative Chemical Profiling
The following table contrasts 4-bromobenzaldehyde tosylhydrazone with common alternatives used in Barluenga-type couplings and Shapiro reactions.
Table 1: Substituent Effects on Tosylhydrazone Performance
| Feature | 4-Bromo (EWG) | 4-Methoxy (EDG) | 4-Nitro (Strong EWG) | Unsubstituted (H) |
| N-H Acidity (pKa) | ~8.5 - 9.0 (Enhanced) | ~9.5 - 10.0 | < 8.0 (High) | ~9.0 |
| Diazo Formation Rate | Fast | Slow | Very Fast | Moderate |
| Diazo Stability | Moderate | High | Low (Prone to decomposition) | Moderate |
| Coupling Yields (Pd) | High (75-92%) | Good (60-85%) | Variable (often lower due to instability) | High |
| Chemo-selectivity | Bifunctional (Ar-Br survives mild Pd/Cu cycles) | Monofunctional | Monofunctional | Monofunctional |
| Crystallinity | Excellent (High MP solid) | Good | Good | Good |
Mechanism of Substituent Influence
The rate-limiting step in many tosylhydrazone transformations is the base-mediated decomposition to the diazo intermediate (Bamford-Stevens reaction).
-
Inductive Effect: The 4-Br substituent exerts a -I effect, stabilizing the negative charge on the nitrogen after deprotonation. This lowers the energy barrier for the elimination of the sulfinate group.
-
Nucleophilicity: While 4-OMe stabilizes the diazo species (making it safer to handle), it renders the resulting carbene/diazo species more nucleophilic. Conversely, 4-Br provides a balance: it generates the active species quickly without significantly deactivating the carbene toward migratory insertion.
Reaction Pathways & Chemo-selectivity[1][2][3][4]
The critical advantage of 4-bromobenzaldehyde tosylhydrazone is its ability to participate in divergent reaction pathways.
Diagram 1: Divergent Reactivity Workflow
The following diagram illustrates how the 4-Br motif allows for orthogonal functionalization compared to standard variants.
Figure 1: The "Linchpin" strategy. Note that under metal-free or mild Pd conditions (reacting with Aryl Iodides), the Ar-Br bond remains intact, allowing for subsequent Suzuki coupling (Step 2).
Validated Experimental Protocols
Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
A self-validating protocol ensuring high purity without chromatography.
-
Stoichiometry: Dissolve 4-bromobenzaldehyde (10 mmol, 1.85 g) and p-toluenesulfonylhydrazide (10 mmol, 1.86 g) in Methanol (15 mL).
-
Catalysis: No acid catalyst is typically required for this substrate due to the electrophilicity of the aldehyde. If reaction is slow (check TLC), add 1 drop of conc. HCl.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Validation Point: Product should precipitate as a white crystalline solid.
-
TLC Monitoring: Silica gel, 30% EtOAc/Hexane. The hydrazone (Rf ~0.4) is significantly more polar than the aldehyde (Rf ~0.8).
-
-
Workup: Cool to 0°C. Filter the precipitate. Wash with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Drying: Vacuum dry. Yield is typically 85-95%.
-
Purity Check: 1H NMR (DMSO-d6) should show the characteristic N-H singlet around 11.4 ppm and the vinyl C-H singlet around 7.9 ppm.
-
Protocol B: Pd-Catalyzed Cross-Coupling (Barluenga Type)
Designed for chemo-selectivity (coupling at the hydrazone carbon, preserving the Ar-Br).
Reagents:
-
4-Bromobenzaldehyde tosylhydrazone (1.0 equiv)
-
Aryl Iodide (1.2 equiv) — Crucial: Use Iodide to ensure it reacts faster than the substrate's Bromide.
-
Pd(PPh3)4 (5 mol%)
-
LiOtBu (2.5 equiv) — Base is critical for diazo generation.
-
1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge an oven-dried Schlenk tube with the tosylhydrazone, aryl iodide, Pd catalyst, and base under Nitrogen.
-
Add anhydrous 1,4-dioxane.
-
Heat to 80-90°C .
-
Note: Do not exceed 100°C to minimize risk of oxidative addition into the Ar-Br bond.
-
-
Monitor by TLC until gas evolution (N2) ceases and hydrazone is consumed (approx. 2-6 hours).
-
Workup: Filter through a celite pad, concentrate, and purify via column chromatography.
Troubleshooting & Stability Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield (Pd Coupling) | Diazo decomposition | The diazo intermediate is unstable at high heat. Lower temp to 70°C and ensure Ar-I is used (more reactive). |
| Product Scrambling | Loss of Br handle | Catalyst is too active (e.g., Pd(tBu3P)2) or temp >110°C. Switch to Pd(PPh3)4 (less active) to preserve Ar-Br. |
| Starting Material Remains | Incomplete diazo formation | Base quality is poor. Use fresh LiOtBu (hygroscopic) or switch to K2CO3 (requires higher temp). |
| Red Coloration | Diazo accumulation | Reaction is stalling after diazo formation. Check catalyst activity or presence of O2 (poisoning). |
References
-
Barluenga, J., et al. "Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones."[1] Nature Chemistry, 2009.[1] Link
-
Xiao, Q., Zhang, Y., & Wang, J. "Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions." Accounts of Chemical Research, 2013. Link
-
Ojha, D. P., & Prabhu, K. R. "Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands."[2] Journal of Organic Chemistry, 2012.[3][2] Link
-
Barluenga, J., & Valdés, C. "Tosylhydrazones: New Uses for Classic Reagents in Palladium-Catalyzed Cross-Coupling and Metal-Free Reactions." Angewandte Chemie International Edition, 2011. Link
-
BenchChem. "4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity." Technical Guide, 2025. Link
Sources
Analytical Techniques for Characterizing 4-Bromobenzaldehyde Tosylhydrazone: A Comprehensive Comparison Guide
Executive Summary
4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6; Molecular Weight: 353.24 g/mol ) is a highly versatile synthetic intermediate. It is predominantly utilized as a carbene precursor in cross-coupling reactions and as a key reagent in Bamford-Stevens and Shapiro olefination protocols. Because its downstream efficacy relies entirely on the integrity of the hydrazone linkage and the absence of unreacted starting materials (e.g., 4-bromobenzaldehyde or p-toluenesulfonylhydrazide), rigorous analytical characterization is non-negotiable.
This guide objectively compares the performance of primary analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating the structure, purity, and thermal stability of this specific compound.
Structural & Functional Validation: NMR vs. FTIR
The Causality of Orthogonal Validation:
While
-
NMR Spectroscopy (Connectivity): Provides definitive structural connectivity. The
H NMR spectrum will display a distinct singlet for the imine proton (CH=N), the characteristic AA'BB' splitting patterns for both the 4-bromophenyl and tosyl aromatic rings, and a sharp 3H singlet for the tosyl methyl group. -
FTIR Spectroscopy (Functional Groups): Highly sensitive to dipole moment changes. It readily identifies the N-H stretch, the C=N imine stretch, and the intense asymmetric/symmetric S=O stretches of the sulfonyl group, confirming the functional integrity of the molecule even if NMR signals are broadened.
Analytical workflow comparing characterization techniques for tosylhydrazones.
Purity & Molecular Weight Determination: LC-MS vs. GC-MS
When determining the intact mass and purity of 4-bromobenzaldehyde tosylhydrazone, the choice between LC-MS and GC-MS is dictated entirely by the molecule's thermal stability.
-
LC-MS (Electrospray Ionization - ESI): LC-MS is the superior technique for this class of compounds[1]. ESI is a "soft" ionization technique operating at near-ambient temperatures. It preserves the thermally labile hydrazone linkage, yielding a clear [M+H]
pseudo-molecular ion. Due to the natural isotopic abundance of bromine ( Br and Br), the mass spectrum will display a distinct 1:1 doublet at m/z 353 and 355, serving as an internal isotopic validation of the compound's identity. -
GC-MS (Electron Ionization - EI): GC-MS is fundamentally unsuited for intact tosylhydrazone analysis[1][2]. The technique requires sample volatilization in an injection port typically heated to 250–300 °C. At these temperatures, 4-bromobenzaldehyde tosylhydrazone undergoes rapid thermal degradation (pyrolysis), extruding nitrogen gas and forming diazo or carbene intermediates. Consequently, the resulting mass spectrum reflects thermal artifacts rather than the parent molecule.
Mechanistic divergence of tosylhydrazones under LC-MS (ESI) versus GC-MS (EI) conditions.
Experimental Workflows
To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for characterizing 4-bromobenzaldehyde tosylhydrazone:
Protocol A: Intact Mass & Purity via UPLC-ESI-MS
-
Sample Preparation: Dissolve 1 mg of 4-bromobenzaldehyde tosylhydrazone in 1 mL of HPLC-grade Acetonitrile. Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
-
Causality: Formic acid acts as a proton source, enhancing ionization efficiency in positive ESI mode, while the ambient temperature prevents thermal degradation.
-
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
Detection: Scan m/z 100–1000 in positive ESI mode. Extract ion chromatograms (EIC) for m/z 353.0 and 355.0.
-
Self-Validation: Confirm the 1:1 isotopic ratio of the [M+H]
peaks (validating the presence of a single bromine atom). Calculate overall purity by integrating the UV trace at 254 nm.
Protocol B: Structural Confirmation via H NMR
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
.-
Causality: DMSO-
is chosen over CDCl to ensure complete solubility and to minimize the chemical exchange rate of the labile N-H proton, allowing it to be observed as a distinct resonance.
-
-
Acquisition: Acquire spectra at 400 MHz or higher. Use a standard 1D proton sequence with 16 scans and a relaxation delay (D1) of 2 seconds.
-
Self-Validation: Verify the integration ratio of the tosyl methyl group (3H, ~2.4 ppm) against the imine proton (1H, ~7.9 ppm) to confirm a 1:1 stoichiometric condensation between the aldehyde and the hydrazide.
Quantitative Data & Expected Signatures
The following tables summarize the comparative performance of these analytical techniques and the specific quantitative signatures expected for 4-bromobenzaldehyde tosylhydrazone.
Table 1: Performance Comparison of Analytical Techniques for Tosylhydrazones
| Technique | Primary Application | Suitability for Tosylhydrazones | Key Limitation |
| NMR ( | Structural connectivity & stoichiometry | Excellent | N-H proton may broaden due to exchange; requires high solubility. |
| FTIR (ATR) | Functional group validation | Excellent | Cannot determine molecular weight or exact carbon skeleton. |
| LC-MS (ESI) | Intact mass & chromatographic purity | Optimal | Requires ionizable functional groups (readily achieved via imine/NH). |
| GC-MS (EI) | Volatile compound analysis | Poor | High inlet temperatures induce rapid thermal degradation/pyrolysis. |
Table 2: Expected Analytical Signatures for 4-Bromobenzaldehyde Tosylhydrazone
| Technique | Target Feature | Expected Signal / Value |
| Imine Proton (CH=N) | Singlet, ~7.9 ppm (1H) | |
| Tosyl Methyl (CH | Singlet, ~2.4 ppm (3H) | |
| FTIR | N-H Stretch | Broad absorption band, ~3200 cm |
| FTIR | S=O Stretches (Sulfonyl) | Strong absorption bands, ~1330 & 1160 cm |
| LC-MS (ESI+) | Intact Mass [M+H] | Doublet at m/z 353.0 and 355.0 (1:1 isotopic ratio) |
| Melting Point | Bulk Thermal Property | 172.0 - 176.0 °C (often accompanied by decomposition)[3] |
References
-
Comparison of LCMS and other techniques. Shimadzu Scientific Instruments. Available at:[Link]
-
Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science. MDPI. Available at: [Link]
-
The alkylation of Aryl Aldehyde Tosyhydrazones. TRACE: Tennessee. Available at: [Link]
Sources
Purity Confirmation of 4-Bromobenzaldehyde Tosylhydrazone: A Comparative Analytical Guide
Executive Summary
Compound: 4-Bromobenzaldehyde
Confirming the purity of 4-bromobenzaldehyde tosylhydrazone is critical because impurities—specifically unreacted
This guide compares three analytical tiers for purity confirmation, moving from rapid screening to absolute structural validation. Unlike simple organic solids, tosylhydrazones are thermally labile; therefore, reliance on melting point alone is a common source of experimental failure.
Part 1: Synthesis Context & Impurity Profile
To understand what to look for, we must understand the origin of the impurities. The synthesis is a condensation reaction:
Common Impurities:
-
Unreacted Aldehyde: Visible as a distinct spot on TLC and a signal at ~10 ppm in NMR.
-
Unreacted Sulfonylhydrazide: Often co-precipitates; difficult to see on TLC (poor UV activity) but distinct in NMR.
-
Azine Formation: A dimer side-product (
) formed if hydrazine is in excess or conditions are too harsh. -
Geometric Isomers:
isomerism around the C=N bond (though the -isomer usually predominates and crystallizes preferentially).
Part 2: Comparative Analysis of Purity Methods
Method A: Proton NMR ( H NMR) – The Gold Standard
Verdict: Essential for final release. NMR is the only method that simultaneously confirms structure, geometric purity, and molar ratio of solvates or starting materials.
-
Diagnostic Signals (DMSO-
):-
Imine Proton (-CH=N-): Look for a sharp singlet around 7.9 – 8.2 ppm . (Distinct from the aldehyde CHO at ~10.0 ppm).
-
NH Proton: A broad singlet, typically downfield (11.0 – 11.8 ppm ).
-
Tosyl Methyl: A clean singlet at 2.3 – 2.4 ppm .
-
Aromatic Region: Two sets of AA'BB' systems (one from the tosyl group, one from the bromophenyl).
-
-
Self-Validation: The integration ratio of the Tosyl-CH
(3H) to the Imine-CH (1H) must be exactly 3:1. Deviations indicate trapped solvent or unreacted hydrazide.
Method B: HPLC / LC-MS – The Quantifier
Verdict: Required for GMP/GLP or when purity >99.5% is needed. While NMR is excellent for structure, it struggles to quantify impurities below 1%. LC-MS is superior for detecting trace unreacted hydrazide (which is polar and elutes early) and azine dimers (which are non-polar and elute late).
Method C: Melting Point & TLC – The Rapid Screen
Verdict: Useful for process monitoring, dangerous for final confirmation.
-
TLC: Excellent for tracking the disappearance of the aldehyde.
-
Melting Point: Caution Advised. Tosylhydrazones decompose near their melting points (often >150°C). A "wide" melting range may indicate decomposition rather than impurity. Do not use MP as the sole purity criterion.
Comparative Data Summary
| Feature | Method A: | Method B: HPLC/LC-MS | Method C: MP / TLC |
| Primary Goal | Structural ID & Molar Ratios | Trace Impurity Quantification | Quick Reaction Monitoring |
| Sample Size | ~5-10 mg | <1 mg | <1 mg |
| Time to Result | 15 mins | 30-60 mins | 5 mins |
| Specificity | High (Distinguishes Isomers) | Very High | Low |
| Cost | High (Instrument) | High (Solvents/Columns) | Negligible |
| Blind Spot | Inorganic salts (invisible) | Non-ionizable compounds | Decomposition products |
Part 3: Detailed Experimental Protocols
Protocol 1: The "Self-Validating" NMR Check
Use this protocol to certify a batch.
-
Solvent Choice: Dissolve 10 mg of the dry solid in 0.6 mL of DMSO-
.-
Note: Avoid CDCl
if the product is sparingly soluble, as this leads to broad peaks and poor integration.
-
-
Acquisition: Run a standard proton sequence (16 or 32 scans).
-
Processing & Logic Check:
-
Set the solvent residual peak (DMSO) to 2.50 ppm.[1]
-
Integrate the Tosyl methyl group (approx 2.35 ppm). Set this value to 3.00 .
-
Integrate the Imine singlet (approx 7.9-8.2 ppm).
-
Pass Criteria: The Imine integral must be 0.95 – 1.05 .
-
Fail Criteria: If Imine < 0.95, you likely have excess tosylhydrazide or solvent trapped. If Imine > 1.05, you may have azine contamination.
-
Protocol 2: TLC Monitoring System
Use this for determining when to stop the reaction.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Staining: UV (254 nm) is sufficient for the aldehyde and product.
-
Expert Tip: Use an Iodine chamber or PMA stain to visualize the sulfonyl hydrazide, which absorbs UV poorly compared to the bromophenyl ring.
-
-
Rf Values (Approximate):
-
4-Bromobenzaldehyde: 0.7 - 0.8 (Non-polar, moves high).
-
Product (Tosylhydrazone): 0.3 - 0.4 (Mid-polar).
-
Tosylhydrazide: 0.0 - 0.1 (Very polar, stays near baseline).
-
Part 4: Visualization of Workflow
The following diagram illustrates the logical decision tree for purifying and validating the compound.
Caption: Logical workflow for the purification and validation of 4-bromobenzaldehyde tosylhydrazone. Note the iterative loop at the recrystallization stage.
References
-
Aggarwal, V. K., et al. (2003). "Catalytic Cyclopropanation of Alkenes with Diazo Compounds Generated in Situ." Journal of the American Chemical Society. (Fundamental usage of tosylhydrazones in catalysis).
-
Barluenga, J., et al. (2009). "Pd-Catalyzed Cross-Coupling Reactions with Carbonyls via Tosylhydrazones." Angewandte Chemie International Edition. (Describes the cross-coupling utility and characterization).
-
BenchChem. (2025).[2][3] "Synthesis and Characterization of Imine and Hydrazone Derivatives." (General protocols for hydrazone condensation).
-
Organic Syntheses. (2011). "Preparation of 4-Bromobenzaldehyde." (Data on the starting material purity).
-
Sigma-Aldrich. (2024). "Product Specification: 4-Bromobenzaldehyde." (Reference for starting material impurities).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Bromobenzaldehyde Tosylhydrazone
The following operational guide details the safe handling and disposal of 4-Bromobenzaldehyde tosylhydrazone . This document is structured for researchers and safety officers requiring immediate, actionable technical data.
Executive Safety Summary
4-Bromobenzaldehyde tosylhydrazone is a specialized organic reagent often used as a precursor for diazo compounds or in cross-coupling reactions. Its disposal requires a dual-hazard approach:
-
Halogenated Waste: The bromine substituent mandates disposal in halogenated waste streams to prevent corrosion of standard incinerators and comply with EPA regulations (e.g., F-listed solvent protocols).
-
Latent Reactivity (Gas Evolution): The tosylhydrazone moiety is a precursor to diazoalkanes. Strict segregation from strong bases is required. Contact with basic waste streams (pH > 10) can trigger the Bamford-Stevens reaction, releasing nitrogen gas (
) and causing catastrophic over-pressurization of sealed waste drums.
Chemical Hazard Profile
Treat this compound as a Research Chemical with high reactivity potential.
| Property | Specification |
| Chemical Structure | 4-Br- |
| Primary Hazard | Irritant / Reactive (Gas Evolution) |
| Waste Classification | Halogenated Organic (Solid or Liquid) |
| Incompatible Streams | Strong Bases (NaOH, KOH, Alkoxides), Oxidizers, Strong Acids |
| Signal Word | WARNING |
Derived GHS Hazard Codes
Based on functional group analysis (Hydrazone + Halogenated Aromatic):
-
H412: Harmful to aquatic life with long-lasting effects (due to halogenated aromatic nature).
The Mechanism of Hazard: Why Segregation Matters
As a Senior Application Scientist, it is critical to understand why this protocol exists. We do not segregate merely for compliance; we segregate to prevent "trash can chemistry."
The Bamford-Stevens Risk: In a mixed-waste drum containing basic residues (e.g., quenched sodium hydride, alkoxides), 4-Bromobenzaldehyde tosylhydrazone can undergo base-catalyzed decomposition. This generates a diazo intermediate which rapidly collapses, releasing nitrogen gas.
Diagram 1: Decomposition Pathway & Pressure Hazard
The following diagram illustrates the chemical cascade that occurs if this waste enters a basic stream.
Figure 1: Mechanism of nitrogen evolution upon contact with base. This reaction is the primary driver for segregating tosylhydrazones from alkaline waste streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid
Objective: Isolate the solid to prevent dust inhalation and environmental leaching.
-
Containment: Transfer the solid into a dedicated, screw-top HDPE (High-Density Polyethylene) jar. Do not use glass for final waste storage to avoid breakage.
-
Labeling: Apply a hazardous waste label. Clearly mark:
-
"Halogenated Organic Solid"
-
"Contains: 4-Bromobenzaldehyde Tosylhydrazone"
-
Warning: "DO NOT MIX WITH BASES"
-
-
Secondary Containment: Place the HDPE jar inside a clear zip-lock bag to contain any potential dust residue on the bottle exterior.
-
Disposal Stream: Submit to EHS for High-Temperature Incineration (requires >1100°C with scrubber systems for HBr capture).
Scenario B: Disposal of Reaction Mixtures (Solutions)
Objective: Prevent cross-reactivity in the liquid waste container.
-
Quenching (If Reactive Reagents Present):
-
If the reaction mixture contains excess base (e.g., NaH, LiOtBu), quench carefully with Ammonium Chloride (
) solution before adding the tosylhydrazone waste to the drum. Ensure pH is neutral (pH 6-8).
-
-
Solvent Selection:
-
Dilute with a compatible halogenated solvent (e.g., Dichloromethane) or non-halogenated solvent (Ethyl Acetate) depending on the primary solvent used.
-
Note: Even if diluted in Ethyl Acetate, the presence of the bromine atom classifies the entire mixture as Halogenated Waste .
-
-
Segregation:
-
Pour into the Halogenated Organic Solvents carboy.
-
CRITICAL: Verify the carboy does not contain high concentrations of caustic bases or strong oxidizers (like Nitric Acid waste).
-
Waste Stream Decision Tree
Use this logic flow to determine the correct disposal path at the bench.
Figure 2: Operational decision tree for segregating solid and liquid waste forms.
Emergency Contingencies
Accidental Spills (Solid)
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Do not dry sweep (generates dust). Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Cleanup: Scoop the damp material into a wide-mouth jar. Wipe the area with soap and water.[4][5][6][7]
-
Disposal: Label the debris as "Halogenated Solid Waste (Spill Debris)."
Exposure First Aid[6]
-
Eye Contact: Rinse immediately with water for 15 minutes.[4][5] The tosyl group can hydrolyze to form acidic byproducts; immediate irrigation is vital.
-
Skin Contact: Wash with soap and water.[4][5][6][7] Do not use organic solvents (acetone/DMSO) on skin, as they may increase transdermal absorption of the brominated compound.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Bamford, W. R., & Stevens, T. S. (1952).[8] The decomposition of p-toluenesulfonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740.[8] [Link]
-
U.S. Environmental Protection Agency. (2022).[9] Hazardous Waste Generators: Managing Your Waste.[10] (Regulations regarding F-listed halogenated solvents).[10] [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
